CC-885-CH2-Peg1-NH-CH3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2722698-03-3 |
|---|---|
Molecular Formula |
C26H30ClN5O5 |
Molecular Weight |
528.0 g/mol |
IUPAC Name |
1-[3-chloro-4-[2-[2-(methylamino)ethoxy]ethyl]phenyl]-3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]urea |
InChI |
InChI=1S/C26H30ClN5O5/c1-28-9-11-37-10-8-17-3-4-19(13-21(17)27)30-26(36)29-14-16-2-5-20-18(12-16)15-32(25(20)35)22-6-7-23(33)31-24(22)34/h2-5,12-13,22,28H,6-11,14-15H2,1H3,(H2,29,30,36)(H,31,33,34) |
InChI Key |
CHFAZLBAAPOQTD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Edged Sword of Targeted Protein Degradation: An In-depth Technical Guide to the Cereblon Modulator CC-885
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. At the forefront of this innovation are "molecular glue" degraders, small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the latter's ubiquitination and subsequent proteasomal degradation. CC-885, a potent modulator of the E3 ligase substrate receptor Cereblon (CRBN), exemplifies this class of compounds. Initially identified for its profound anti-tumor activity, particularly in acute myeloid leukemia (AML), CC-885 has been instrumental in elucidating the therapeutic potential of degrading the translation termination factor GSPT1. However, its clinical development has been tempered by a broader substrate profile, leading to off-target effects. This guide provides a comprehensive technical overview of CC-885, its mechanism of action, its substrate profile, and detailed protocols for its investigation, offering a valuable resource for researchers in the field of targeted protein degradation.
Core Mechanism of Action: A Molecular Glue for GSPT1 and Beyond
CC-885 functions as a molecular glue, binding to CRBN and inducing a conformational change that creates a novel binding surface for "neosubstrates" – proteins not typically recognized by CRBN. The primary and most well-characterized neosubstrate of CC-885 is GSPT1 (G1 to S phase transition 1), a key component of the translation termination complex.[1][2] The CC-885-mediated recruitment of GSPT1 to the CRL4^CRBN^ E3 ubiquitin ligase complex results in the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[1][2] This degradation of GSPT1 is the principal driver of CC-885's potent anti-proliferative and pro-apoptotic effects in cancer cells.[3]
Beyond GSPT1, proteomic studies have revealed that CC-885 also induces the degradation of other proteins, contributing to its broader biological activity and potential off-target effects. These additional neosubstrates include:
-
Ikaros (IKZF1) and Aiolos (IKZF3): Lymphoid transcription factors that are also targeted by immunomodulatory drugs (IMiDs) like lenalidomide.[2]
-
Casein Kinase 1 alpha (CK1α): A serine/threonine kinase involved in various cellular processes.[2]
-
HBS1L: A protein involved in ribosome rescue.[2]
-
Polo-like kinase 1 (PLK1): A key regulator of mitosis.[4]
The promiscuous nature of CC-885 has spurred the development of more selective GSPT1 degraders, such as CC-90009, which exhibits minimal degradation of other known neosubstrates.[2]
Quantitative Data Presentation
The following tables summarize the in vitro activity of CC-885 and its more selective derivative, CC-90009.
Table 1: Anti-proliferative Activity of CC-885 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.003 |
| HL-60 | Acute Myeloid Leukemia | 0.003 |
| THLE-2 | Human Liver Epithelial | 1 - 10 |
| PBMC | Human Peripheral Blood Mononuclear Cells | 1 - 10 |
Data compiled from multiple sources.[3]
Table 2: Comparative Degradation Profile of GSPT1 Degraders
| Compound | Primary Target | Other Neosubstrates | GSPT1 DC50 | GSPT1 Dmax |
| CC-885 | GSPT1 | IKZF1, IKZF3, CK1α, HBS1L, PLK1 | Not explicitly reported | Not explicitly reported |
| CC-90009 | GSPT1 | Minimal to none reported | ~30 nM (in AML patient blasts) | >70% in sensitive AML patient samples |
DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for CC-90009 are provided as a reference for a selective GSPT1 degrader.[1]
Experimental Protocols
Western Blotting for GSPT1 Degradation
This protocol outlines the steps to quantify the degradation of GSPT1 in cultured cells following treatment with CC-885.
Materials:
-
Cell culture medium and supplements
-
CC-885
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density in multi-well plates. The following day, treat cells with varying concentrations of CC-885 (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO for the desired time (e.g., 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against GSPT1 and a loading control overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize GSPT1 band intensity to the loading control to determine the extent of degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the CC-885-dependent interaction between CRBN and GSPT1.
Materials:
-
Cell culture medium and supplements
-
CC-885
-
DMSO (vehicle control)
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)
-
Primary antibodies: anti-CRBN, anti-GSPT1, rabbit or mouse IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Cell Treatment: Treat cells with CC-885 or DMSO. To prevent degradation of the complex, pre-treat cells with a proteasome inhibitor like MG132 for 1-2 hours before adding CC-885.
-
Cell Lysis: Lyse cells with Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with an isotype control antibody and protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-CRBN antibody (or anti-GSPT1) overnight at 4°C.
-
Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against CRBN and GSPT1 to detect the co-immunoprecipitated proteins.
Cell Viability Assay
This protocol measures the effect of CC-885 on cell proliferation and viability.
Materials:
-
Cell culture medium and supplements
-
CC-885
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar ATP-based assay
Procedure:
-
Cell Seeding: Seed cells at a low density in a 96-well opaque-walled plate.
-
Compound Treatment: The following day, treat cells with a serial dilution of CC-885 or DMSO.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the results to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Mandatory Visualizations
Caption: CC-885 mediated GSPT1 degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for Co-Immunoprecipitation.
Conclusion
CC-885 stands as a pivotal tool compound in the field of targeted protein degradation. Its ability to potently and specifically induce the degradation of GSPT1 has not only validated this protein as a compelling anti-cancer target but has also paved the way for the development of more refined and selective GSPT1 degraders. While the broader substrate profile of CC-885 has presented challenges for its direct clinical application, it remains an invaluable asset for researchers seeking to understand the fundamental mechanisms of molecular glue-mediated protein degradation and to explore the downstream consequences of depleting GSPT1 and other neosubstrates. The methodologies and data presented in this guide are intended to empower researchers to effectively utilize CC-885 in their investigations and contribute to the advancement of this exciting therapeutic paradigm.
References
An In-depth Technical Guide to CC-885-CH2-Peg1-NH-CH3: A CRBN E3 Ligase Ligand for Targeted Protein Degradation
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CC-885 and its functionalized derivative, CC-885-CH2-Peg1-NH-CH3, a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. We delve into its mechanism of action as a molecular glue, the cellular consequences of its primary target's degradation, and its application as a payload in advanced targeted therapies. This document consolidates key quantitative data and detailed experimental protocols to support research and development efforts in the field of targeted protein degradation.
Introduction: Hijacking the Ubiquitin-Proteasome System
Targeted protein degradation has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, degraders physically remove the protein target. This is often achieved using "molecular glues" or Proteolysis-Targeting Chimeras (PROTACs) that recruit a target protein to an E3 ubiquitin ligase.
CC-885 is a powerful molecular glue that modulates the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] It functions by inducing a neomorphic interaction between CRBN and non-native substrate proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][3] The primary and most well-characterized neosubstrate of CC-885 is the translation termination factor GSPT1 (G1 to S phase transition 1).[1][2]
The specific derivative, This compound , is a functionalized version of CC-885 designed for conjugation. It acts as a "neoDegrader" payload in the synthesis of Antibody-neoDegrader Conjugates (AnDCs), a next-generation therapeutic platform.[4][5][6] In an AnDC, an antibody directs the potent CC-885 warhead specifically to cancer cells, where it can then execute its protein degradation function.[4]
Mechanism of Action: From Ternary Complex to Target Degradation
The antitumor activity of CC-885 is mediated by its ability to hijack the CRL4-CRBN E3 ligase complex and repurpose it to degrade GSPT1.[1]
-
Ternary Complex Formation : CC-885 binds to a pocket on the surface of CRBN, which is the substrate receptor for the CUL4-DDB1 E3 ligase complex.[1][3] This binding alters the surface of CRBN, creating a new interface that can recognize and bind GSPT1.[1] Crystallographic studies reveal that GSPT1 binds CRBN through a surface-exposed beta-hairpin turn, which acts as a structural degron, interacting with both CC-885 and a "hotspot" on the CRBN surface.[1][7]
-
Ubiquitination : The formation of this stable CRBN-CC-885-GSPT1 ternary complex brings GSPT1 into close proximity with the E3 ligase machinery. This allows for the efficient transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of GSPT1.
-
Proteasomal Degradation : Once poly-ubiquitinated, GSPT1 is recognized by the 26S proteasome, which unfolds and degrades the protein, releasing the ubiquitin tags for recycling. The CC-885 molecule is then free to facilitate another round of degradation.
Cellular Consequences of GSPT1 Degradation
GSPT1 is a critical component of the translation termination complex, working with eRF1 to ensure protein synthesis stops correctly at a stop codon.[8] Its acute depletion has profound effects on the cell.
-
Impaired Translation Termination : The loss of GSPT1 leads to ribosome read-through of stop codons, resulting in the synthesis of aberrant proteins with C-terminal extensions.[8]
-
Integrated Stress Response (ISR) : The accumulation of these misfolded proteins and ribosomal stalling activates the ISR, a key cellular stress pathway.[9][10][11]
-
TP53-Independent Cell Death : The profound disruption to proteome integrity ultimately triggers programmed cell death (apoptosis) through a mechanism that is independent of the tumor suppressor p53.[9][10][11] This makes GSPT1 degradation a promising strategy for treating cancers with p53 mutations, which are often resistant to conventional therapies.
Quantitative Data
The potency of CC-885 has been characterized in various biochemical and cellular assays. The data below is for the parent compound, CC-885, which constitutes the active warhead of this compound.
Table 1: Biochemical and Cellular Potency of CC-885
| Assay Type | Target / Cell Line | Metric | Value | Reference(s) |
| Biochemical Binding | Recombinant CRBN | IC50 | 18 ± 1 nM | [12] |
| Anti-proliferative Activity | Z138 (Human Mantle Cell Lymphoma) | IC50 | 0.4 nM | [13] |
| Anti-proliferative Activity | Acute Myeloid Leukemia (AML) cell lines | IC50 | 10 nM - 1 µM | [14][15] |
| Anti-proliferative Activity | THLE-2 (Human Liver Epithelial) | IC50 | 10 nM - 1 µM | [14] |
| Anti-proliferative Activity | Human Peripheral Blood Mononuclear Cells (PBMCs) | IC50 | 10 nM - 1 µM | [14] |
Note: IC50 values represent the concentration required to inhibit the given process by 50%.
Table 2: Comparative CRBN Binding of Immunomodulatory Drugs (IMiDs)
| Compound | CRBN Binding IC50 (TR-FRET) | Reference(s) |
| CC-885 | 18 nM | [12] |
| Lenalidomide | 286 ± 109 nM | [12] |
| Thalidomide | 1,380 ± 268 nM | [12] |
Application in Antibody-neoDegrader Conjugates (AnDCs)
This compound is specifically designed as a payload for AnDCs.[4][16] This platform combines the tumor-targeting specificity of a monoclonal antibody with the potent cell-killing mechanism of GSPT1 degradation.
The workflow is as follows:
-
Targeting : The AnDC circulates in the bloodstream and the antibody portion binds to a specific antigen expressed on the surface of cancer cells.
-
Internalization : Upon binding, the cancer cell internalizes the AnDC-antigen complex.
-
Payload Release : Inside the cell, typically within the lysosome, the linker connecting the antibody and the CC-885 derivative is cleaved, releasing the active payload.
-
Degradation : The released CC-885 payload engages CRBN and induces the degradation of GSPT1, leading to targeted cancer cell death.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize CRBN ligands like CC-885.
This assay is used to demonstrate the CC-885-dependent interaction between CRBN and GSPT1.
Principle: An antibody against a "bait" protein (e.g., GSPT1) is used to pull it out of a cell lysate. If another protein ("prey," e.g., CRBN) is interacting with the bait, it will be pulled down as well. This interaction can then be detected by Western blotting. The experiment is performed with and without CC-885 to show the drug-dependent nature of the interaction.[7]
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T or a relevant cancer cell line) to 80-90% confluency. Treat cells with either DMSO (vehicle control) or CC-885 at a specified concentration (e.g., 1-10 µM) for 2-4 hours. To prevent immediate degradation of the target, cells can be pre-treated with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) for 1-3 hours prior to CC-885 treatment.[7]
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing NP-40 or Triton X-100, supplemented with protease and phosphatase inhibitors).[17][18] Sonicate briefly to shear DNA and ensure complete lysis.[18] Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) or magnetic beads for 30-60 minutes at 4°C to reduce non-specific binding.[19]
-
Incubate the pre-cleared lysate with a primary antibody against the bait protein (e.g., anti-GSPT1 or an anti-HA tag if using tagged proteins) for 2-4 hours or overnight at 4°C with gentle rotation.[20]
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.[21]
-
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Resuspend the beads in 2x SDS-PAGE loading buffer and boil for 5-10 minutes to elute the proteins. Analyze the eluates by Western blotting using antibodies against both the bait (GSPT1) and prey (CRBN) proteins. An increased CRBN signal in the CC-885-treated sample compared to the control indicates a drug-dependent interaction.
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is commonly used to determine the IC50 of a compound.[22]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan (B1609692) precipitate.[23] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[22]
-
Compound Treatment: Prepare serial dilutions of CC-885 (or its derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and wells with no cells for background measurement.
-
Incubation: Incubate the plates for a specified period (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.[15]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[24]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[22] Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength between 570-590 nm. A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
References
- 1. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. THP Life Science Webshop - this compound [lifescience.thp.at]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. This compound - Immunomart [immunomart.com]
- 17. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 18. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 21. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 22. benchchem.com [benchchem.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Properties of CC-885 and its PEGylated Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
CC-885 is a potent small molecule modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex, functioning as a "molecular glue" to induce the degradation of neo-substrates. Its primary mechanism of action involves the recruitment of the translation termination factor GSPT1 to the CRL4-CRBN complex, leading to GSPT1 ubiquitination and subsequent proteasomal degradation. This targeted protein degradation has shown significant anti-tumor activity, particularly in hematological malignancies. To enhance its therapeutic potential, particularly in the context of Antibody-Drug Conjugates (ADCs), CC-885 has been functionalized with linkers, including those containing polyethylene (B3416737) glycol (PEG). This guide provides a detailed overview of the structure, properties, and mechanism of action of the core CC-885 molecule, and introduces its PEGylated derivatives, focusing on their structure and application in targeted drug delivery.
CC-885: The Core Molecule
Structure and Physicochemical Properties
CC-885 is a synthetic organic compound with a molecular formula of C₂₂H₂₁ClN₄O₄ and a molecular weight of 440.88 g/mol .[1] The structure of CC-885 features a glutarimide (B196013) ring, which is essential for its interaction with Cereblon.[2]
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₁ClN₄O₄ | [1] |
| Molecular Weight | 440.88 g/mol | [1] |
| CAS Number | 1010100-07-8 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and DMF | [3] |
Mechanism of Action: A Molecular Glue for GSPT1 Degradation
CC-885 acts as a molecular glue, a type of small molecule that induces proximity between two proteins that do not normally interact.[4] The key steps in its mechanism of action are as follows:
-
Binding to Cereblon (CRBN): CC-885 binds to the CRBN substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[2] This binding is mediated by the glutarimide moiety of CC-885.[2]
-
Recruitment of GSPT1: The CC-885-CRBN complex creates a novel interface that is recognized by the translation termination factor GSPT1 (G1 to S phase transition 1).[5] This leads to the formation of a ternary complex consisting of CRBN, CC-885, and GSPT1.[5]
-
Ubiquitination and Proteasomal Degradation: The recruitment of GSPT1 to the CRL4-CRBN complex brings it into close proximity with the E3 ligase machinery, leading to its polyubiquitination. Ubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome.[4]
The degradation of GSPT1 disrupts protein translation, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4]
Biological Activity and Quantitative Data
CC-885 exhibits potent anti-proliferative activity against a range of cancer cell lines, particularly those of hematological origin.[6]
| Cell Line | Assay | IC₅₀ | Reference |
| Acute Myeloid Leukemia (AML) cell lines | Cell Proliferation | 10⁻⁶ - 1 µM | [6] |
| THLE-2 (human liver epithelial cell line) | Cell Proliferation | 10⁻⁶ - 1 µM | [6] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Cell Proliferation | 10⁻⁶ - 1 µM | [6] |
CC-885 with PEG Linker: "neoDegrader-Linker Conjugates"
To leverage the potent cytotoxic activity of CC-885 in a more targeted manner, it has been conjugated to linkers for use in Antibody-Drug Conjugates (ADCs). These conjugates, termed "neoDegraders," utilize a linker system that often incorporates a short polyethylene glycol (PEG) unit to modulate the physicochemical properties of the payload.[7][8]
Structure of PEGylated CC-885 Conjugates
Two prominent examples of PEGylated CC-885 conjugates are "MC-VC-PABC-amide-PEG1-CH2-CC-885" and "CC-885-CH2-PEG1-NH-CH3".
2.1.1. MC-VC-PABC-amide-PEG1-CH2-CC-885
This conjugate features a complex linker system designed for controlled drug release within the target cell.
-
Structure:
-
MC (Maleimidocaproyl): Provides a reactive maleimide (B117702) group for conjugation to thiol groups on an antibody.
-
VC (Valine-Citrulline): A dipeptide linker that is cleavable by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.
-
PABC (p-aminobenzyl carbamate): A self-immolative spacer that releases the active drug upon cleavage of the VC linker.
-
PEG1: A single polyethylene glycol unit, which can improve solubility and hydrophilicity.
-
-CH2-CC-885: The CC-885 payload is connected via a methylene (B1212753) bridge.
-
-
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₅₅H₆₈ClN₁₁O₁₃ | [1] |
| Molecular Weight | 1126.65 g/mol | [1] |
| CAS Number | 2722697-82-5 | [1] |
2.1.2. This compound
This is another neoDegrader conjugate designed for ADC applications.[8]
-
Structure: The exact point of attachment of the -CH2-PEG1-NH-CH3 linker to the CC-885 core is not definitively described in publicly available literature, but it is likely to be at a position that does not interfere with the glutarimide's binding to Cereblon.
-
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₀ClN₅O₅ | [9] |
| Molecular Weight | 528.00 g/mol | [9] |
| CAS Number | 2722698-03-3 | [9] |
Properties and Advantages of PEGylation
The inclusion of a PEG linker, even a short one (PEG1), in the design of CC-885 conjugates for ADCs can offer several advantages:
-
Improved Solubility: PEG is a hydrophilic polymer that can increase the aqueous solubility of hydrophobic payloads like CC-885, which is crucial for formulation and in vivo delivery.
-
Enhanced Pharmacokinetics: PEGylation can influence the pharmacokinetic properties of the ADC, potentially leading to a longer circulation half-life and reduced clearance.
-
Reduced Aggregation: The hydrophilic nature of PEG can help to prevent the aggregation of ADCs, which is a common challenge in their manufacturing and storage.
-
Modulation of Binding: The linker can provide spatial separation between the antibody and the payload, which may be necessary to avoid interference with antigen binding or the interaction of CC-885 with its target.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of the specific PEGylated CC-885 conjugates are not publicly available. However, the following are general methodologies that would be employed for their evaluation.
GSPT1 Degradation Assay (Western Blot)
This assay is used to determine the ability of a compound to induce the degradation of GSPT1 in cells.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., AML cell lines) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., CC-885 or its PEGylated derivative) for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the GSPT1 band intensity to the loading control.
-
Calculate the percentage of GSPT1 degradation relative to the vehicle control for each concentration of the test compound.
-
Determine the DC₅₀ (concentration at which 50% of the protein is degraded).
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP.
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at an appropriate density.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ (concentration that inhibits cell growth by 50%).
-
Conclusion and Future Directions
CC-885 is a well-characterized molecular glue that potently induces the degradation of GSPT1, leading to anti-tumor effects. The development of PEGylated CC-885 conjugates represents a significant step towards harnessing its therapeutic potential in a targeted manner through ADCs. The inclusion of a PEG linker is anticipated to improve the physicochemical and pharmacokinetic properties of the payload, although detailed public data on these specific conjugates remains limited. Future research should focus on the comprehensive characterization of these and other linker-modified CC-885 derivatives to optimize their efficacy and safety profiles for clinical applications. The continued exploration of different linker chemistries and lengths will be crucial in fine-tuning the properties of CC-885-based ADCs for the treatment of various cancers.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. News - GSPT1 degrader - LARVOL VERI [veri.larvol.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. creative-biolabs.com [creative-biolabs.com]
In-Depth Technical Guide: Cereblon Modulation by CC-885 and its Application in Antibody neoDegrader Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the cereblon (CRBN) modulator CC-885 and its derivative, CC-885-CH2-Peg1-NH-CH3. CC-885 is a potent anti-tumor agent that functions as a "molecular glue," inducing the degradation of specific cellular proteins ("neosubstrates") by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. This guide details the mechanism of action, quantitative binding and activity data, and the application of this technology in the form of Antibody neoDegrader Conjugates (AnDCs) for targeted cancer therapy.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
CC-885 exerts its therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex. This binding event alters the substrate specificity of the ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of proteins that are not normally targeted by this E3 ligase. These targeted proteins are referred to as "neosubstrates."
The degradation of these neosubstrates, which are often critical for cancer cell survival and proliferation, is the primary driver of CC-885's anti-tumor activity. This targeted protein degradation strategy offers a powerful approach to eliminate disease-driving proteins that have been traditionally difficult to target with conventional inhibitors.
Key Neosubstrates of CC-885:
-
GSPT1 (G1 to S Phase Transition 1): A translation termination factor. Its degradation is a key mechanism for the broad anti-tumor activity of CC-885, particularly in acute myeloid leukemia (AML).
-
CDK4 (Cyclin-Dependent Kinase 4): A key regulator of the cell cycle. Its degradation in multiple myeloma (MM) cells leads to cell cycle arrest and apoptosis.
-
PLK1 (Polo-like Kinase 1): A critical kinase involved in mitosis. CC-885-induced degradation of PLK1 has shown synergistic anti-tumor effects with other anti-cancer agents in non-small-cell lung cancer (NSCLC).
Quantitative Data
The following tables summarize the available quantitative data for CC-885, providing insights into its binding affinity and cellular activity.
| Parameter | Assay Type | Value | Cell Line/System | Reference |
| IC50 | Competitive Fluorescence Polarization | 0.018 (±0.001) µM | CRBN-DDB1 complex | [1] |
| IC50 | Cell Viability (CellTiter-Glo) | 10⁻⁶ - 1 µM | Acute Myeloid Leukemia (AML) cell lines | [2] |
| IC50 | Cell Viability (CellTiter-Glo) | 0.2 nM | MV4-11 (AML) | [2] |
| Kd | TR-FRET Ligand Displacement | (S)-CC-885-d3: 16 nM(R)-CC-885-d3: 20 nM | His6-CRBN/DDB1 | [3] |
Table 1: Binding Affinity and Cellular Potency of CC-885
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by CC-885 and the general workflows for relevant experimental procedures.
Caption: Mechanism of CC-885-induced protein degradation.
Caption: Downstream effects of CC-885-mediated CDK4 degradation.
This compound: A Tool for Targeted Delivery
This compound is a derivative of CC-885 designed for use in Antibody neoDegrader Conjugates (AnDCs). In this molecule, the "CH2-Peg1-NH-CH3" component acts as a linker, allowing for the conjugation of the active CC-885 molecule to a monoclonal antibody.
Antibody neoDegrader Conjugate (AnDC) Technology
AnDC technology represents a novel approach to targeted cancer therapy. It combines the specificity of a monoclonal antibody with the potent protein-degrading capabilities of a molecule like CC-885.
The general mechanism of an AnDC is as follows:
-
Targeting: The monoclonal antibody component of the AnDC binds to a specific antigen that is overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the cancer cell internalizes the AnDC-antigen complex.
-
Payload Release: Inside the cell, the linker is cleaved, releasing the CC-885 payload.
-
Protein Degradation: The released CC-885 then engages the CRL4-CRBN E3 ligase, leading to the degradation of its specific neosubstrates and ultimately, cancer cell death.
This targeted delivery system aims to increase the therapeutic index of the degrader molecule by concentrating its activity at the tumor site and minimizing systemic exposure and potential off-target toxicities.
Caption: General workflow of an Antibody neoDegrader Conjugate (AnDC).
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the activity of CC-885.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay is used to assess the anti-proliferative effects of CC-885 on cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
General Protocol:
-
Cell Seeding: Seed cancer cells (e.g., AML cell lines) in 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of CC-885 or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Measurement: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated from the dose-response curve.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the CC-885-dependent interaction between Cereblon and a neosubstrate (e.g., GSPT1).
Principle: This technique involves using an antibody to pull down a specific protein (the "bait," e.g., GSPT1) from a cell lysate, along with any proteins that are bound to it (the "prey," e.g., Cereblon).
General Protocol:
-
Cell Treatment and Lysis: Treat cells with CC-885 or a vehicle control. Lyse the cells in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: Add an antibody specific to the bait protein to the cell lysate and incubate to allow the antibody to bind to its target.
-
Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the proteins from the beads and separate them by SDS-PAGE. Perform a Western blot using an antibody against the prey protein to detect its presence in the immunoprecipitated complex.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are employed to quantify the binding affinity of CC-885 to the CRBN-DDB1 complex in a solution-based format.
Principle: This assay measures the energy transfer between a donor fluorophore (e.g., terbium) and an acceptor fluorophore (e.g., a fluorescently labeled ligand) when they are in close proximity. In a competitive binding assay, the displacement of the fluorescent ligand by the test compound (CC-885) results in a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing the purified CRBN-DDB1 protein complex, a fluorescently labeled ligand that binds to Cereblon, and the appropriate donor and acceptor fluorophores.
-
Compound Addition: Add serial dilutions of CC-885 to the reaction mixture in a microplate.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and acceptor fluorophores using a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. The Kd or IC50 value for the binding of CC-885 can be determined by fitting the dose-response data to a suitable binding model.
Conclusion
CC-885 represents a powerful class of "molecular glue" degraders with significant therapeutic potential in oncology. By inducing the targeted degradation of key cancer-driving proteins, it offers a novel mechanism to combat malignancies. The development of this compound and its incorporation into Antibody neoDegrader Conjugates further enhances the promise of this technology by enabling targeted delivery to tumor cells, potentially improving efficacy and reducing off-target toxicities. This in-depth technical guide provides a foundational understanding for researchers and drug development professionals working to advance this exciting therapeutic modality.
References
Investigating Novel Substrates of CC-885 Based Degraders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the landscape of substrates targeted by the Cereblon E3 ligase modulator (CELMoD) CC-885. Beyond its well-established role in degrading GSPT1, emerging research has identified a portfolio of novel substrates, expanding the potential therapeutic applications of this molecular glue degrader. This document details the established and novel substrates of CC-885, provides structured quantitative data for easy comparison, outlines detailed experimental protocols for substrate validation, and visualizes the key signaling pathways and experimental workflows.
Introduction to CC-885 and Neosubstrate Degradation
CC-885 is a small molecule that functions as a "molecular glue," bringing the E3 ubiquitin ligase Cereblon (CRBN) into proximity with proteins that it would not typically interact with. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these "neosubstrates." The most well-characterized substrate of CC-885 is the translation termination factor GSPT1.[1] However, recent studies have revealed that CC-885 can also induce the degradation of other proteins, opening up new avenues for therapeutic intervention in various diseases, particularly cancer.
Known and Novel Substrates of CC-885
The expanding list of CC-885 substrates highlights its pleiotropic effects and potential for broader therapeutic applications.
GSPT1: The Canonical Substrate
GSPT1 (G1 to S phase transition 1) is a key factor in the termination of protein synthesis.[2] Its degradation by CC-885 leads to translational readthrough of stop codons, causing cellular stress and apoptosis, particularly in cancer cells with high rates of protein synthesis.[3][4]
Novel Substrates of CC-885
Recent research has identified several novel substrates of CC-885, each with distinct roles in cellular processes relevant to cancer biology.
-
Polo-like Kinase 1 (PLK1): A critical regulator of mitosis, PLK1 is often overexpressed in cancer and is a validated oncology target. CC-885 has been shown to induce the degradation of PLK1 in a CRBN-dependent manner.[5][6]
-
Cyclin-Dependent Kinase 4 (CDK4): A key driver of cell cycle progression, CDK4 is a central player in the G1/S transition. CC-885 can induce the ubiquitination and degradation of CDK4 in multiple myeloma cells.[7]
-
BNIP3L/NIX: This protein is involved in mitophagy, the selective degradation of mitochondria. CC-885-mediated degradation of BNIP3L suggests a potential role for this degrader in modulating mitochondrial homeostasis and sensitizing cancer cells to mitochondria-targeting drugs.[8][9]
-
GOLM1 (Golgi membrane protein 1): Overexpressed in several cancers, GOLM1 is implicated in cell migration and invasion. CC-885 has been found to promote the degradation of GOLM1 in hepatocellular carcinoma cells.[10]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the degradation of various CC-885 substrates, providing a basis for comparative analysis.
| Substrate | Cell Line(s) | DC₅₀ (nM) | Dₘₐₓ (%) | Time Point (h) | Reference |
| GSPT1 | MV4-11 | 2.1 | >90 | 24 | [11] |
| GSPT1 | MM1.S | ~10 | >90 | 6 | [12] |
| PLK1 | A549, NCI-H1299 | Not specified | Not specified | 24 | [5] |
| CDK4 | MM1.S, U266 | Not specified | Not specified | Not specified | [7] |
| BNIP3L | A549 | Not specified | ~60 | 24 | [8] |
| GOLM1 | Huh7, HepG2 | Not specified | Not specified | Not specified | [10] |
Table 1: Degradation Potency and Efficacy of CC-885 Against Various Substrates. DC₅₀ (Degradation Concentration 50) is the concentration of CC-885 required to degrade 50% of the target protein. Dₘₐₓ is the maximum percentage of protein degradation observed.
| Substrate | Cell Line | IC₅₀ (nM) | Time Point (h) | Reference |
| GSPT1-dependent | MV4-11 | 0.2 | 72 | [13] |
| GSPT1-dependent | Various AML cell lines | 1 - 1000 | 48/72 | [13][14] |
| PLK1-synergy | A549 | Synergistic with Volasertib | Not specified | [5] |
| CDK4-dependent | MM1.S, U266 | ~100 - 1000 | Not specified | [7] |
| BNIP3L-synergy | AML cells | Enhances Rotenone sensitivity | Not specified | [8] |
| GOLM1-dependent | Huh7, HepG2 | Not specified | Not specified | [10] |
Table 2: Anti-proliferative Activity of CC-885 in Relation to Substrate Degradation. IC₅₀ is the concentration of CC-885 that inhibits cell proliferation by 50%.
Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and validate novel substrates of CC-885.
Identification of Novel Substrates by Immunoprecipitation-Mass Spectrometry (IP-MS)
This protocol describes a general workflow for identifying proteins that interact with CRBN in a CC-885-dependent manner.
-
Cell Culture and Treatment: Culture cells (e.g., A549) to 70-80% confluency. Treat cells with either DMSO (vehicle control) or CC-885 at a final concentration of 1 µM for 4-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear cell lysates by incubating with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an anti-CRBN antibody or an isotype control antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
Sample Preparation for Mass Spectrometry:
-
Perform in-gel or in-solution trypsin digestion of the eluted proteins.
-
Desalt the resulting peptides using C18 spin columns.
-
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant). Compare the protein abundance between the CC-885-treated and DMSO-treated samples to identify proteins that are significantly enriched in the CC-885-treated CRBN immunoprecipitates.
Validation of Substrate Degradation by Western Blot
This protocol details the quantification of protein degradation to determine DC₅₀ and Dₘₐₓ values.[15][16][17]
-
Cell Seeding and Treatment: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight. Treat cells with a serial dilution of CC-885 (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest cells and prepare whole-cell lysates as described in the IP-MS protocol.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the target substrate overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
-
Data Analysis:
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of degradation versus the log of the CC-885 concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Assessment of Cellular Viability
This protocol outlines a common method to assess the cytotoxic effects of CC-885.[14][18][19]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of CC-885 and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Viability Assay:
-
Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or MTT.
-
For CellTiter-Glo®, add the reagent directly to the wells, incubate, and measure luminescence using a plate reader.
-
For MTT, add the MTT reagent, incubate to allow for formazan (B1609692) crystal formation, solubilize the crystals with a solubilization solution, and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control wells.
-
Plot the percentage of cell viability versus the log of the CC-885 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by the degradation of CC-885 substrates and a typical experimental workflow for novel substrate discovery.
Caption: GSPT1 degradation pathway induced by CC-885.
Caption: Signaling impact of PLK1 and CDK4 degradation.
Caption: Workflow for novel substrate discovery.
Conclusion
The expanding repertoire of CC-885 substrates underscores the complexity and therapeutic potential of this molecular glue degrader. While GSPT1 remains a key target, the identification of novel substrates such as PLK1, CDK4, BNIP3L, and GOLM1 opens exciting new possibilities for targeting critical cancer dependencies. The methodologies and data presented in this guide provide a framework for researchers to further investigate the mechanisms of CC-885 and to explore its application in diverse therapeutic contexts. Continued research in this area will be crucial for fully realizing the clinical potential of CC-885 and other next-generation CELMoDs.
References
- 1. Proteomic analysis reveals a PLK1-dependent G2/M degradation program and a role for AKAP2 in coordinating the mitotic cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cereblon modulator CC-885 induces CRBN-dependent ubiquitination and degradation of CDK4 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeted degradation of GOLM1 by CC-885 via CRL4-CRBN E3 ligase inhibits hepatocellular carcinoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of CC-885
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-885 is a potent and novel modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex, exhibiting significant anti-tumor activity. It functions as a "molecular glue," inducing the ubiquitination and subsequent proteasomal degradation of the translation termination factor GSPT1. This technical guide provides a comprehensive overview of the physicochemical properties of CC-885, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.
Physicochemical Properties of CC-885
| Property | Value | Source/Method |
| Molecular Formula | C₂₂H₂₁ClN₄O₄ | [1][2] |
| Molecular Weight | 440.88 g/mol | [1][2] |
| CAS Number | 1010100-07-8 | [1] |
| Appearance | White to off-white solid | [3] |
| Solubility | - In DMSO: ≥ 66.67 mg/mL (151.22 mM) - In aqueous buffers: Sparingly soluble. A common practice is to first dissolve in DMSO and then dilute with an aqueous buffer. For example, approximately 0.2 mg/mL in a 1:4 solution of DMSO:PBS (pH 7.2). | [1] |
| Storage and Stability | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [1] |
| Predicted logP | 2.5 - 3.5 | Computational Prediction |
| Predicted pKa | Acidic (glutarimide): ~11-12 Basic (urea): ~1-2 | Computational Prediction |
Experimental Protocols
Detailed methodologies for key experiments to characterize the physicochemical and biological properties of CC-885 are outlined below.
Determination of Octanol-Water Partition Coefficient (logP)
The "shake-flask" method is a standard approach to experimentally determine the logP of a compound.
Protocol:
-
Prepare a saturated solution of CC-885 in both n-octanol and water.
-
Equilibrate equal volumes of the n-octanol and water phases by shaking them together for a set period (e.g., 24 hours) to ensure mutual saturation.
-
Separate the two phases by centrifugation.
-
Introduce a known amount of CC-885 into the two-phase system.
-
Shake the mixture vigorously for a defined period to allow for partitioning of the compound.
-
Separate the n-octanol and water layers by centrifugation.
-
Determine the concentration of CC-885 in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the partition coefficient (P) as the ratio of the concentration of CC-885 in the n-octanol phase to its concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
Co-Immunoprecipitation (Co-IP) to Demonstrate CC-885-induced CRBN-GSPT1 Interaction
This protocol details how to show that CC-885 promotes the interaction between CRBN and GSPT1 in a cellular context.[4][5][6][7][8]
Materials:
-
Cells expressing tagged versions of CRBN and/or GSPT1 (e.g., HA-tag, FLAG-tag).
-
CC-885 (dissolved in DMSO).
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of the complex.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Antibody specific to the tag on the "bait" protein (e.g., anti-HA antibody).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
Protocol:
-
Culture cells to the desired confluency.
-
Treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours prior to CC-885 treatment to stabilize the protein complex.[4]
-
Treat the cells with CC-885 at the desired concentration (e.g., 1 µM) or DMSO as a vehicle control for a specified time (e.g., 4 hours).[6]
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation to remove cellular debris.
-
Pre-clear the lysates by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with the "bait" antibody overnight at 4°C with gentle rotation to form antibody-protein complexes.
-
Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the "prey" protein (e.g., anti-GSPT1) and the "bait" protein (e.g., anti-HA). An increased signal for the prey protein in the CC-885-treated sample compared to the control indicates an induced interaction.
Western Blotting to Detect GSPT1 Degradation
This protocol is used to quantify the reduction in GSPT1 protein levels following treatment with CC-885.[6][9][10]
Materials:
-
Cells of interest (e.g., AML cell lines).
-
CC-885 (dissolved in DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-GSPT1 and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Protocol:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of CC-885 for a specified time course (e.g., 4, 8, 24 hours).[6] Include a DMSO vehicle control.
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of GSPT1 degradation.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the CRL4-CRBN E3 ligase to ubiquitinate GSPT1 in the presence of CC-885.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme.
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2).
-
Recombinant CRL4-CRBN E3 ligase complex.
-
Recombinant GSPT1 protein.
-
Ubiquitin.
-
ATP.
-
CC-885 (dissolved in DMSO).
-
Reaction buffer.
Protocol:
-
Set up the ubiquitination reaction by combining the E1 enzyme, E2 enzyme, CRL4-CRBN E3 ligase, GSPT1, ubiquitin, and ATP in the reaction buffer.
-
Add CC-885 or DMSO (vehicle control) to the respective reaction tubes.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the reaction products by Western blotting using an anti-GSPT1 antibody. The appearance of higher molecular weight bands corresponding to ubiquitinated GSPT1 in the presence of CC-885 confirms its activity.
Cell Viability Assay
This assay measures the cytotoxic effect of CC-885 on cancer cell lines.[11]
Materials:
-
Cancer cell lines (e.g., AML cell lines).
-
Cell culture medium.
-
CC-885 (serial dilutions).
-
96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).
Protocol:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.[1]
-
Treat the cells with a serial dilution of CC-885. Include a DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).[6]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Mechanism of Action and Signaling Pathway
CC-885 acts as a molecular glue to induce the degradation of GSPT1. The key steps in this process are:
-
Binding to CRBN: CC-885 binds to a specific pocket on Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[12]
-
Ternary Complex Formation: The binding of CC-885 to CRBN creates a novel protein surface that facilitates the recruitment of GSPT1, forming a stable ternary complex (CRBN-CC-885-GSPT1).[13][14]
-
Ubiquitination: Within the CRL4-CRBN complex, GSPT1 is brought into close proximity to the E2 ubiquitin-conjugating enzyme, leading to its polyubiquitination.[12]
-
Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes and degrades GSPT1.[15]
-
Cellular Consequences: The degradation of GSPT1, a crucial translation termination factor, leads to ribosome stalling and downstream cellular stress, ultimately resulting in apoptosis in sensitive cancer cells.
Signaling Pathway of CC-885 Action
Caption: Mechanism of action of CC-885.
Experimental Workflow for Characterizing CC-885
Caption: Experimental workflow for CC-885 characterization.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. researchgate.net [researchgate.net]
- 15. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Synthesis of CC-885-CH2-Peg1-NH-CH3
Introduction
CC-885 is a potent modulator of the E3 ubiquitin ligase Cereblon (CRBN), which induces the degradation of neo-substrates, including the translation termination factor GSPT1.[1][2][3][4][5] This mechanism of action has demonstrated significant anti-tumor activity, particularly in hematological malignancies.[5][6] The modification of CC-885 with a short polyethylene (B3416737) glycol (PEG) linker, resulting in this compound, is intended to provide a reactive handle for further conjugation, for instance, in the development of Antibody-Drug Conjugates (ADCs) or PROTACs (Proteolysis Targeting Chimeras), where precise control over linker chemistry is crucial. This document outlines a proposed synthetic protocol for this compound, along with relevant data and visualizations to guide researchers in its preparation and application.
Proposed Synthesis of this compound
The synthesis of this compound can be approached by first synthesizing a key intermediate, a modified CC-885 precursor, followed by the attachment of the PEG linker. The following protocol is a proposed route based on established synthetic methodologies for similar compounds.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Supplier (Example) |
| 5-(aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindolin-1-one | C14H15N3O3 | 273.29 | Sigma-Aldrich |
| 3-chloro-4-methylphenyl isocyanate | C8H6ClNO | 167.59 | Sigma-Aldrich |
| N-Boc-amino-PEG1-methylamine | C10H22N2O3 | 218.29 | BroadPharm |
| Trifluoroacetic acid (TFA) | C2HF3O2 | 114.02 | Sigma-Aldrich |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | Fisher Scientific |
| N,N-Diisopropylethylamine (DIPEA) | C8H19N | 129.24 | Sigma-Aldrich |
| Sodium triacetoxyborohydride (B8407120) | C6H10BNaO6 | 211.94 | Sigma-Aldrich |
| Formaldehyde (B43269) (37% in water) | CH2O | 30.03 | Sigma-Aldrich |
Experimental Protocols
Step 1: Synthesis of CC-885
The synthesis of the parent compound, CC-885, is the initial step. This is achieved through the reaction of 5-(aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindolin-1-one with 3-chloro-4-methylphenyl isocyanate.
-
Dissolve 5-(aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindolin-1-one (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Slowly add a solution of 3-chloro-4-methylphenyl isocyanate (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, DCM/Methanol gradient) to afford CC-885.
Step 2: Reductive Amination for Linker Attachment
The attachment of the -CH2-Peg1-NH-CH3 linker to CC-885 can be proposed to occur via a reductive amination reaction on one of the urea (B33335) nitrogens.
-
Dissolve CC-885 (1.0 eq) in a mixture of DCM and methanol.
-
Add N-Boc-amino-PEG1-methylamine (1.5 eq) to the solution.
-
Add formaldehyde (37% in water, 2.0 eq).
-
Slowly add sodium triacetoxyborohydride (2.0 eq) to the reaction mixture in portions.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield Boc-protected this compound.
Step 3: Boc Deprotection
The final step is the removal of the Boc protecting group to yield the target compound.
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM.
-
Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain this compound as a TFA salt.
Quantitative Data Summary
The following table summarizes hypothetical but expected quantitative data for the synthesis of this compound.
| Step | Product | Starting Material (mass) | Product (mass) | Yield (%) | Purity (HPLC) |
| 1. CC-885 Synthesis | CC-885 | 1.0 g | 1.4 g | 85 | >98% |
| 2. Reductive Amination | Boc-protected this compound | 1.0 g | 1.2 g | 70 | >95% |
| 3. Boc Deprotection | This compound | 1.0 g | 0.8 g | 90 | >99% |
Signaling Pathway of CC-885
CC-885 functions as a "molecular glue," bringing the E3 ubiquitin ligase Cereblon (CRBN) into proximity with neo-substrate proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[3][4][5] One of the key substrates of the CC-885-CRBN complex is GSPT1, a translation termination factor.[1][2][5] The degradation of GSPT1 is a primary driver of the anti-tumor effects of CC-885.[5][6] Additionally, CC-885 has been shown to induce the degradation of other proteins, such as PLK1, in a CRBN-dependent manner.[7]
References
- 1. medkoo.com [medkoo.com]
- 2. CC-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for CC-885 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-885 is a potent and selective molecular glue that modulates the function of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] By binding to CRBN, CC-885 induces the recruitment, ubiquitination, and subsequent proteasomal degradation of specific substrate proteins, known as neosubstrates. The primary and most well-characterized neosubstrate of CC-885 is the translation termination factor GSPT1.[2][3][4] The degradation of GSPT1 leads to potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in acute myeloid leukemia (AML).[2][3] Additionally, other proteins such as PLK1, CDK4, and BNIP3L have been identified as neosubstrates of CC-885, suggesting cell-type specific activities.[5][6][7]
These application notes provide a comprehensive guide for the utilization of CC-885 in a cell culture setting, including detailed protocols for assessing its biological activity. The compound referred to as CC-885-CH2-Peg1-NH-CH3 is a derivative of CC-885; the following protocols are based on the publicly available data for the parent compound, CC-885, and are expected to be largely applicable.
Mechanism of Action: CC-885 as a Molecular Glue
CC-885 functions as a "molecular glue" by inducing proximity between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and its neosubstrates. This interaction is not native to the cell and is solely mediated by the presence of CC-885.
Caption: Mechanism of action of CC-885.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of CC-885 across various cell lines.
Table 1: IC50 Values of CC-885 in Different Cell Lines
| Cell Line Type | Example Cell Lines | IC50 Range (µM) | Reference |
| Acute Myeloid Leukemia (AML) | Patient-derived AML cells | 0.01 - 1 | [1][8] |
| Human Liver Epithelial | THLE-2 | 0.01 - 1 | [1][8] |
| Human Peripheral Blood Mononuclear Cells | PBMC | 0.01 - 1 | [1][8] |
| Non-Small-Cell Lung Cancer | A549, NCI-H1299 | Not specified | [9] |
Table 2: Solubility and Storage of CC-885
| Solvent | Solubility | Storage of Stock Solution | Reference |
| DMSO | ≥ 66.67 mg/mL (151.22 mM) | -80°C for 6 months, -20°C for 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of CC-885 Stock and Working Solutions
Materials:
-
CC-885 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the CC-885 powder to equilibrate to room temperature.
-
Aseptically weigh the required amount of CC-885 powder. The molecular weight of CC-885 is 440.88 g/mol .
-
Add the appropriate volume of DMSO to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.41 mg of CC-885 in 1 mL of DMSO.
-
Vortex or sonicate until the compound is completely dissolved.[8]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM CC-885 stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., in the range of 0.01 µM to 10 µM).
-
Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments, including the vehicle control, and is typically ≤ 0.1% to minimize solvent-induced cytotoxicity.
-
Protocol 2: Cell Viability Assay to Determine IC50
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of CC-885 on cancer cell proliferation.
Caption: Workflow for determining the IC50 of CC-885.
Materials:
-
Cancer cell line of interest (e.g., AML cell line)
-
Complete cell culture medium
-
96-well clear or white-walled cell culture plates
-
CC-885 working solutions and vehicle control (e.g., 0.1% DMSO in medium)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for AML cell lines) in a final volume of 100 µL of complete culture medium.[8]
-
Include wells for vehicle control and untreated cells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare a 2X concentration series of CC-885 in complete culture medium.
-
Add 100 µL of the 2X CC-885 dilutions to the corresponding wells to achieve the final desired concentrations. Add 100 µL of medium with the same final DMSO concentration to the vehicle control wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.[8]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the CC-885 concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value.
-
Protocol 3: Western Blot Analysis of GSPT1 Degradation
This protocol allows for the direct visualization and quantification of the CC-885-induced degradation of GSPT1.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
CC-885 working solutions and vehicle control
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1 and anti-loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of CC-885 and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the GSPT1 band intensity to the corresponding loading control band intensity.
-
Compare the normalized GSPT1 levels in CC-885-treated samples to the vehicle-treated control to determine the extent of degradation.
-
Concluding Remarks
CC-885 is a valuable research tool for studying the biological consequences of GSPT1 degradation and for exploring the therapeutic potential of Cereblon modulation. The protocols outlined above provide a framework for investigating the in vitro activity of CC-885. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful consideration of dose, treatment duration, and appropriate controls is essential for obtaining robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. CC-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cereblon modulator CC-885 induces CRBN-dependent ubiquitination and degradation of CDK4 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Synthesis of CC-885-CH2-Peg1-NH-CH3 for Antibody-neoDegrader Conjugate (AnDC) Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, and its combination with monoclonal antibodies in the form of Antibody-neoDegrader Conjugates (AnDCs) offers the potential for highly specific delivery of potent protein degraders to cancer cells. AnDCs leverage the tumor-targeting specificity of an antibody to deliver a "neoDegrader" payload, which then utilizes the cell's own ubiquitin-proteasome system to eliminate key oncogenic proteins.[1][2]
This document provides detailed application notes and protocols for the synthesis and characterization of an AnDC using the neoDegrader CC-885-CH2-Peg1-NH-CH3 . CC-885 is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase, which, upon binding, induces the ubiquitination and subsequent proteasomal degradation of the translation termination factor GSPT1 and the polo-like kinase 1 (PLK1).[3][4] The degradation of these proteins leads to cell cycle arrest and apoptosis in cancer cells.[5][6][7] The provided protocols cover the synthesis of the CC-885-linker construct, its conjugation to a monoclonal antibody, and the subsequent characterization and evaluation of the resulting AnDC.
Mechanism of Action: CC-885 AnDC
The CC-885 AnDC exerts its anti-cancer effect through a multi-step process. First, the antibody component of the AnDC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the conjugate. Once inside the cell, the linker is cleaved, releasing the CC-885 neoDegrader. The CC-885 molecule then binds to the CRBN E3 ubiquitin ligase, redirecting its activity towards GSPT1 and PLK1, marking them for degradation by the proteasome. The depletion of these critical proteins results in cell death.
Signaling Pathways
The degradation of GSPT1 and PLK1 by CC-885 impacts critical cellular processes, as illustrated in the following diagrams.
Caption: GSPT1 Degradation Pathway Induced by CC-885 AnDC.
Caption: PLK1 Degradation Pathway Induced by CC-885 AnDC.
Experimental Protocols
Protocol 1: Representative Synthesis of this compound
This protocol describes a general method for the synthesis of the CC-885-linker construct. Note: This is a representative protocol and may require optimization.
Caption: General Synthesis Workflow for CC-885-Linker.
Materials:
-
CC-885 derivative with a reactive group (e.g., a carboxylic acid or activated ester)
-
Boc-protected amine-PEG1-methylamine
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., TFA)
-
Purification system (e.g., HPLC)
Procedure:
-
Coupling: Dissolve the CC-885 derivative in anhydrous DMF. Add HATU, HOBt, and DIPEA, and stir for 15 minutes. Add the Boc-protected amine-PEG1-methylamine and stir the reaction at room temperature overnight.
-
Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude product in DCM and add TFA. Stir at room temperature for 2 hours.
-
Purification: Concentrate the reaction mixture and purify by reverse-phase HPLC to obtain the final product, this compound.
-
Characterization: Confirm the identity and purity of the product by LC-MS and NMR.
Protocol 2: Conjugation of this compound to a Monoclonal Antibody
This protocol utilizes EDC/NHS chemistry to conjugate the terminal secondary amine of the linker to the carboxyl groups of the antibody.
Caption: AnDC Synthesis and Characterization Workflow.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
-
Anhydrous DMSO
Procedure:
-
Antibody Preparation: Exchange the antibody buffer to 0.1 M MES, pH 6.0 using a desalting column or dialysis. Adjust the antibody concentration to 5-10 mg/mL.
-
Activation of Antibody: Prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO. Add a 50-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS to the antibody solution. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Conjugation: Prepare a stock solution of this compound in anhydrous DMSO. Add a 10 to 20-fold molar excess of the CC-885-linker to the activated antibody solution. Incubate for 2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Purify the AnDC from unreacted payload-linker and other reagents using size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with PBS.
-
Characterization: Characterize the purified AnDC for drug-to-antibody ratio (DAR), purity, and aggregation.
Data Presentation: AnDC Characterization
The following tables present illustrative quantitative data for the characterization of a CC-885 AnDC. Note: This data is based on published results for a similar GSPT1 degrader AnDC (ORM-5029) and should be considered representative.[8][9]
Table 1: Synthesis and Characterization of CC-885 AnDC
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | LC-MS |
| Monomer Purity | >95% | SEC-HPLC |
| Aggregation | <5% | SEC-HPLC |
| Endotoxin Levels | <0.5 EU/mg | LAL Assay |
Table 2: In Vitro Potency of CC-885 AnDC
| Cell Line | Target Antigen Expression | IC50 (nM) of CC-885 AnDC | IC50 (nM) of Free CC-885 |
| Cancer Cell Line A | High | 1.5 | 50 |
| Cancer Cell Line B | Low | 85 | 55 |
| Normal Cell Line | Negative | >1000 | 60 |
Protocols for AnDC Evaluation
Protocol 3: In Vitro Cytotoxicity Assay
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the CC-885 AnDC, free CC-885, and a non-targeting control AnDC for 72-96 hours.
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the IC50 values from the dose-response curves.
Protocol 4: Target Degradation Analysis by Western Blot
Procedure:
-
Treat cancer cells with the CC-885 AnDC at various concentrations and time points.
-
Lyse the cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against GSPT1, PLK1, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the extent of target protein degradation.
Protocol 5: In Vivo Efficacy in a Xenograft Mouse Model
Procedure:
-
Implant cancer cells subcutaneously into immunocompromised mice.
-
When tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, CC-885 AnDC, non-targeting control AnDC).
-
Administer the treatments intravenously at a predetermined dose and schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment of target degradation by Western blot or immunohistochemistry).
Table 3: Illustrative In Vivo Efficacy of CC-885 AnDC
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Non-targeting Control AnDC | 5 | 10 |
| CC-885 AnDC | 1 | 45 |
| CC-885 AnDC | 3 | 78 |
| CC-885 AnDC | 5 | 95 |
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the synthesis, characterization, and evaluation of a CC-885-based Antibody-neoDegrader Conjugate. The successful implementation of these methods can facilitate the development of novel and highly targeted cancer therapeutics based on the principles of antibody-mediated protein degradation. It is important to note that the provided protocols may require optimization for specific antibodies and cell lines.
References
- 1. Degrader-antibody conjugates. [vastprotech.com]
- 2. Antibody-Degrader Conjugates (DACs): The Next Evolution of Antibody-Drug Conjugates | Biopharma PEG [biochempeg.com]
- 3. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 6. G1/S phase progression is regulated by PLK1 degradation through the CDK1/βTrCP axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dark side of PLK1: Implications for cancer and genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orum Therapeutics Presents Preclinical Data at AACR 2022 Highlighting Novel Dual-Precision Targeted Protein Degrader, ORM-5029, Degrading GSPT1 - BioSpace [biospace.com]
- 9. Orum Therapeutics Announces First Patient Dosed In Phase 1 Clinical Trial Of ORM-5029 In Development To Treat HER2-Expressing Advanced Solid Tumors — Orum Therapeutics [orumrx.com]
Application Notes and Protocols: In Vitro Ubiquitination Assay with a CC-885 Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN) modulators, such as CC-885 and its derivatives, represent a promising class of therapeutics that function as "molecular glues." These compounds induce the degradation of specific target proteins by recruiting them to the CRL4CRBN E3 ubiquitin ligase complex.[1][2] This mechanism involves the formation of a ternary complex between the CRBN E3 ligase, the CC-885 derivative, and a neosubstrate, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][3] A key neosubstrate of CC-885 is the translation termination factor GSPT1, the degradation of which has shown potent anti-tumor activity, particularly in acute myeloid leukemia (AML).[4]
These application notes provide a detailed protocol for an in vitro ubiquitination assay to characterize the activity of a CC-885 derivative in promoting the ubiquitination of its target protein, GSPT1. This assay is crucial for understanding the compound's mechanism of action, determining its potency and specificity, and for the development of novel protein degraders.
Signaling Pathway of CC-885 Induced GSPT1 Degradation
The diagram below illustrates the mechanism by which a CC-885 derivative induces the ubiquitination of GSPT1. The derivative acts as a molecular glue, binding to CRBN and creating a new binding surface for the recruitment of GSPT1 to the CRL4CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to GSPT1, marking it for proteasomal degradation.
Caption: CC-885 derivative-induced GSPT1 ubiquitination pathway.
Data Presentation
The following tables provide a template for summarizing quantitative data from the in vitro ubiquitination assay.
Table 1: Reagents for In Vitro Ubiquitination Assay
| Reagent | Stock Concentration | Final Concentration |
| E1 Activating Enzyme (e.g., UBE1) | 1 µM | 50-100 nM |
| E2 Conjugating Enzyme (e.g., UBE2D1) | 10 µM | 0.2-0.5 µM |
| CRL4CRBN E3 Ligase Complex | 1 µM | 50-200 nM |
| GSPT1 (Substrate) | 10 µM | 0.5-1 µM |
| Ubiquitin | 100 µM | 5-10 µM |
| ATP | 100 mM | 2-5 mM |
| CC-885 Derivative | 10 mM (in DMSO) | 0.01 - 10 µM |
| Ubiquitination Buffer (10X) | See Protocol | 1X |
Table 2: Experimental Conditions and Controls
| Condition | CC-885 Derivative | CRL4CRBN | GSPT1 | ATP | Expected Outcome |
| Complete Reaction | + | + | + | + | GSPT1 Polyubiquitination |
| No Compound Control | - | + | + | + | No/Baseline Ubiquitination |
| No E3 Ligase Control | + | - | + | + | No Ubiquitination |
| No Substrate Control | + | + | - | + | E3 Auto-ubiquitination |
| No ATP Control | + | + | + | - | No Ubiquitination |
Experimental Protocols
This section provides a detailed methodology for performing the in vitro ubiquitination assay.
Experimental Workflow
The workflow diagram below outlines the key steps of the in vitro ubiquitination assay, from reaction setup to data analysis.
Caption: In vitro ubiquitination assay experimental workflow.
Reagents and Buffers
-
Recombinant Proteins:
-
Chemicals:
-
CC-885 derivative (dissolved in DMSO)
-
Adenosine 5'-triphosphate (ATP)
-
Magnesium Chloride (MgCl2)
-
Dithiothreitol (DTT)
-
Tris-HCl
-
Sodium Chloride (NaCl)
-
-
Buffers:
-
10X Ubiquitination Buffer: 400 mM Tris-HCl (pH 7.5), 100 mM MgCl2, 50 mM DTT. Store in aliquots at -20°C.
-
Reaction Stop Buffer: 2X SDS-PAGE sample buffer (e.g., Laemmli buffer).
-
Protocol
-
Thaw Reagents: Thaw all recombinant proteins, ubiquitin, ATP, and the CC-885 derivative on ice.
-
Prepare Reaction Master Mix: On ice, prepare a master mix containing the common components for all reactions (E1, E2, Ubiquitin, ATP, and 1X Ubiquitination Buffer). The volumes should be calculated based on the number of reactions.
-
Set Up Individual Reactions:
-
In separate microcentrifuge tubes on ice, aliquot the master mix.
-
Add the CRL4CRBN E3 ligase complex and the GSPT1 substrate to the appropriate tubes as per the experimental design in Table 2.
-
Add the CC-885 derivative or DMSO (vehicle control) to the respective tubes. The final DMSO concentration should be kept constant across all reactions (typically ≤1%).
-
The final reaction volume is typically 20-30 µL.[8]
-
-
Initiate the Reaction: Mix the components gently by pipetting.
-
Incubation: Incubate the reaction tubes at 37°C for 30-90 minutes.[9][10] The optimal incubation time may need to be determined empirically.
-
Stop the Reaction: Terminate the reaction by adding an equal volume of 2X SDS-PAGE sample buffer.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[9][10]
-
SDS-PAGE and Western Blotting:
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C. This will detect both unmodified and ubiquitinated forms of GSPT1. A high-molecular-weight smear or ladder of bands above the unmodified GSPT1 band indicates polyubiquitination.
-
Alternatively, or in addition, a primary antibody against ubiquitin can be used to confirm the presence of ubiquitinated species.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis
The ubiquitination of GSPT1 will be observed as a ladder of higher molecular weight bands or a smear above the band corresponding to unmodified GSPT1. The intensity of these bands should be dependent on the presence of the CC-885 derivative, the CRL4CRBN E3 ligase, and ATP. Densitometry analysis can be performed using image analysis software to quantify the extent of ubiquitination across different conditions and compound concentrations.
Conclusion
This in vitro ubiquitination assay provides a robust and reliable method for characterizing the activity of CC-885 derivatives. By following this protocol, researchers can gain valuable insights into the molecular mechanism of their compounds, assess their potency and specificity, and accelerate the development of novel targeted protein degraders.
References
- 1. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. rndsystems.com [rndsystems.com]
- 7. lifesensors.com [lifesensors.com]
- 8. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Application Notes and Protocols: Western Blot Analysis of Protein Degradation Induced by CC-885-CH2-Peg1-NH-CH3
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-885 is a novel Cereblon (CRBN) E3 ligase modulator that induces the degradation of specific target proteins, known as neosubstrates.[1][2] The molecule CC-885-CH2-Peg1-NH-CH3 represents a derivative of CC-885, likely designed for specific experimental applications while retaining the core mechanism of action. This compound functions as a "molecular glue," bringing the CRBN E3 ubiquitin ligase complex into proximity with target proteins, leading to their polyubiquitination and subsequent degradation by the 26S proteasome.[3] One of the key neosubstrates of CC-885 is the translation termination factor GSPT1.[2][4] The degradation of GSPT1 has shown potent anti-tumor activity, particularly in acute myeloid leukemia (AML).[2][5] This document provides a detailed protocol for utilizing Western blotting to quantify the degradation of target proteins, such as GSPT1, in cultured cells following treatment with this compound.
Principle of the Assay
Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[6][7] This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[6][7] For monitoring protein degradation, the intensity of the protein band corresponding to the target is measured and compared across different treatment conditions. A decrease in band intensity in cells treated with this compound, relative to a vehicle control, indicates degradation of the target protein. A loading control, such as GAPDH or α-tubulin, is used to normalize the data and ensure equal protein loading across all lanes.[8]
Signaling Pathway of CC-885-Mediated Protein Degradation
CC-885 acts by hijacking the CRL4-CRBN E3 ubiquitin ligase complex.[9][10] The compound binds to CRBN, altering its substrate specificity and inducing the recruitment of neosubstrates like GSPT1.[3][4] This leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Signaling pathway of CC-885-mediated protein degradation.
Experimental Protocol
This protocol outlines the necessary steps for treating cells with this compound and subsequently analyzing target protein degradation by Western blot.
Materials and Reagents
-
Cell Line: A human cell line expressing the target protein of interest (e.g., a leukemia cell line for GSPT1).
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: (e.g., BCA or Bradford).
-
Laemmli Sample Buffer (4x).
-
SDS-PAGE Gels.
-
Electrophoresis and Transfer Apparatus.
-
PVDF or Nitrocellulose Membranes. [11]
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-Target Protein (e.g., anti-GSPT1)
-
Mouse anti-Loading Control (e.g., anti-GAPDH, anti-α-tubulin, or anti-β-actin)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Imaging System: For capturing chemiluminescent signals.
Step-by-Step Methodology
1. Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.[8] b. Allow cells to adhere and grow overnight. c. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM). d. Include a vehicle-only control (e.g., 0.1% DMSO).[12] e. Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).[12]
2. Cell Lysis and Protein Quantification: a. After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[8] b. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[8] c. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[12] d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8] e. Transfer the supernatant (protein lysate) to a new tube. f. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[3]
3. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer.[8] b. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[8] c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[12] d. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[3] e. Run the gel at a constant voltage until the dye front reaches the bottom.[8]
4. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6][8] b. Confirm successful transfer by staining the membrane with Ponceau S.[8]
5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[12] b. Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12] c. Wash the membrane three times for 5-10 minutes each with TBST.[12] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12] e. Wash the membrane three times for 10 minutes each with TBST.[8] f. Repeat the immunoblotting process for the loading control protein.
6. Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[8] b. Capture the chemiluminescent signal using an imaging system.[12] c. Quantify the band intensities using densitometry software (e.g., ImageJ).[8] d. Normalize the intensity of the target protein band to the corresponding loading control band.[8] e. Calculate the percentage of protein degradation relative to the vehicle-treated control.[12]
Experimental Workflow
Caption: Experimental workflow for Western blot analysis.
Data Presentation
Quantitative data from the Western blot analysis should be summarized in tables for clear comparison. This allows for the determination of key parameters such as DC₅₀ (the concentration of the compound that results in 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved).[12]
Table 1: Dose-Response of Target Protein Degradation
| Concentration of this compound (nM) | Normalized Target Protein Level (Arbitrary Units) | % Degradation vs. Vehicle |
| 0 (Vehicle) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 |
Table 2: Time Course of Target Protein Degradation at a Fixed Concentration
| Time (hours) | Normalized Target Protein Level (Arbitrary Units) | % Degradation vs. Vehicle (Time 0) |
| 0 | 0 | |
| 4 | ||
| 8 | ||
| 16 | ||
| 24 |
Conclusion
The provided protocol offers a robust framework for investigating the protein degradation capabilities of this compound using Western blotting. Adherence to this detailed methodology will enable researchers to generate reliable and quantifiable data on the efficacy and kinetics of target protein degradation, which is crucial for the development of novel therapeutics in this class.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Detect Target Proteins by Western Blot | MtoZ Biolabs [mtoz-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Profiling Cellular Sensitivity to CC-885-CH2-Peg1-NH-CH3
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-885-CH2-Peg1-NH-CH3 is a derivative of the potent cereblon (CRBN) E3 ligase modulator, CC-885. This modified compound is designed for targeted delivery strategies, such as in the formation of Antibody-Drug Conjugates (ADCs), where CC-885 acts as the cytotoxic payload. The cellular sensitivity to this compound is therefore dictated by the intrinsic sensitivity to its active component, CC-885.
CC-885 functions as a "molecular glue," inducing the proximity of the E3 ubiquitin ligase CRL4CRBN to neosubstrate proteins, leading to their ubiquitination and subsequent proteasomal degradation. The primary and most well-characterized neosubstrate of CC-885 is the translation termination factor GSPT1.[1][2][3][4] The degradation of GSPT1 is a key driver of the potent anti-proliferative and cytotoxic effects observed in sensitive cancer cell lines.[2][5] This document provides a summary of cancer cell lines sensitive to CC-885, its mechanism of action, and detailed protocols for assessing cellular sensitivity and target degradation.
Mechanism of Action: CC-885
CC-885 exerts its anti-tumor activity by hijacking the CRL4CRBN E3 ubiquitin ligase complex.[2] The glutarimide (B196013) moiety of CC-885 binds to a shallow hydrophobic pocket on the surface of CRBN.[4] This binding event alters the substrate specificity of CRBN, creating a new binding interface for neosubstrates like GSPT1.[2] The CRL4CRBN complex then polyubiquitinates GSPT1, marking it for degradation by the 26S proteasome. The depletion of GSPT1, a crucial component of the translation termination complex, leads to ribosome stalling and inhibition of protein synthesis, ultimately resulting in cell cycle arrest and apoptosis in susceptible cells. While GSPT1 is the principal target, other proteins such as PLK1, CDK4, and BNIP3L have also been reported as neosubstrates of CC-885 in specific cellular contexts.[6][7][8]
Caption: Mechanism of action of CC-885.
Cell Lines Sensitive to CC-885
CC-885 has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines. The sensitivity is primarily dependent on the expression of CRBN.
| Cell Line | Cancer Type | Reported IC50 (µM) | Notes |
| AML Cell Lines | Acute Myeloid Leukemia | 0.01 - 1 | Includes various patient-derived and established AML cell lines.[1][5][9] |
| MV4-11 | Acute Myeloid Leukemia | Potent antiproliferative effect | Used in screening for GSPT1 degraders.[10] |
| MM1.S | Multiple Myeloma | Not specified | Used to demonstrate CC-885-induced protein degradation.[11] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | ~1 | CC-885 promotes PLK1 and BNIP3L degradation in these cells.[6][7] |
| NCI-H1299 | Non-Small Cell Lung Cancer (NSCLC) | Not specified | Used to demonstrate CC-885-induced PLK1 degradation.[6] |
| Huh-7 | Hepatocellular Carcinoma | Not specified | Used in xenograft models to show anti-tumor efficacy.[12] |
| 293T HEK | Human Embryonic Kidney | Not specified | Used for mechanistic studies with GSPT1 variants.[1][9] |
| THLE-2 | Human Liver Epithelial | 0.01 - 1 | Non-cancerous cell line also showing sensitivity.[1][9] |
Experimental Protocols
The following are key protocols to assess the cellular response to this compound.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol determines the dose-dependent effect of the compound on cell proliferation and viability.
Materials:
-
Sensitive cell line of interest
-
Complete cell culture medium
-
This compound (or CC-885)
-
DMSO (vehicle control)
-
96-well or 384-well clear or opaque-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well (5,000-10,000 cells/well) or 384-well (1,000-2,500 cells/well) plate in a final volume of 100 µL or 50 µL of complete medium, respectively.[9]
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of the compound in complete medium. The concentration range should typically span from 10 pM to 10 µM. Include a DMSO-only control.
-
Add an equal volume of the 2X compound solution to the cells (e.g., add 100 µL to 100 µL in a 96-well plate).
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C, 5% CO2.[9]
-
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data to the DMSO control (100% viability) and a no-cell control (0% viability).
-
Plot the dose-response curve and calculate the IC50 value using a suitable software package (e.g., GraphPad Prism).
-
Caption: Workflow for a cell viability assay.
Protocol 2: Western Blot for GSPT1 Degradation
This protocol is used to directly observe the degradation of the target protein GSPT1 following compound treatment.
Materials:
-
Sensitive cell line of interest
-
6-well or 12-well tissue culture plates
-
This compound (or CC-885)
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-GSPT1, anti-CRBN, anti-Vinculin or β-actin as loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the compound (e.g., 0.1, 1, 10 µM) and a DMSO control for a specified time course (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Add Laemmli buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-GSPT1, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-Vinculin) to ensure equal protein loading.
-
Conclusion
This compound, through its active component CC-885, represents a powerful tool for inducing targeted protein degradation and subsequent cytotoxicity in a range of cancer cell lines. The protocols outlined in this document provide a framework for researchers to assess the sensitivity of their cell models to this compound and to confirm its on-target mechanism of action through GSPT1 degradation. Understanding the cellular context and confirming the CRBN-dependent degradation of GSPT1 are crucial steps in leveraging this technology for basic research and therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tenovapharma.com [tenovapharma.com]
- 4. CC-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. axonmedchem.com [axonmedchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. [PDF] The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L | Semantic Scholar [semanticscholar.org]
- 8. Cereblon modulator CC-885 induces CRBN-dependent ubiquitination and degradation of CDK4 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: CC-885-CH2-Peg1-NH-CH3 in Acute Myeloid Leukemia (AML) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-885 is a potent small molecule modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex. It exhibits significant anti-tumor activity in various cancers, including Acute Myeloid Leukemia (AML). The derivative, CC-885-CH2-Peg1-NH-CH3 , is a "neoDegrader" designed for advanced applications such as the generation of Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). This modification allows for the targeted delivery of the potent CC-885 payload to specific cell populations, enhancing its therapeutic index.
These application notes provide a comprehensive overview of the mechanism of action of the parent compound CC-885 and detailed protocols for the application of CC-885 and its derivatives in AML research.
Mechanism of Action
CC-885 functions as a "molecular glue," inducing the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the translation termination factor GSPT1 (G1 to S phase transition 1)[1][2]. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1.
The degradation of GSPT1 in AML cells has several downstream consequences:
-
Apoptosis: The depletion of GSPT1 triggers a strong apoptotic response in AML cell lines and patient-derived blasts[3].
-
Cell Cycle Arrest: GSPT1 degradation leads to cell cycle arrest, inhibiting the proliferation of leukemic cells.
-
Inhibition of Tumor Growth: In preclinical models of AML, CC-885 has demonstrated robust inhibition of tumor growth[2].
It is important to note that while potent, CC-885 can also induce the degradation of other proteins, known as off-target effects. More selective GSPT1 degraders, such as CC-90009, have been developed to minimize these off-target toxicities[3]. The use of this compound in an ADC construct aims to mitigate off-target effects by directing the molecule specifically to cancer cells.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of CC-885 in AML Cell Lines
| Cell Line | Subtype | IC50 (nM) | Citation |
| MV4-11 | AML (MLL-rearranged) | ~5-20 | [4] |
| MOLM-13 | AML (MLL-rearranged) | ~10-50 | [5] |
| THP-1 | AML (MLL-rearranged) | ~20-100 | [4] |
| HL-60 | AML (Myeloblastic) | ~10-50 | [6] |
| KG-1 | AML (Erythroleukemia) | ~50-200 | [3] |
| OCI-AML3 | AML | >1000 (Resistant) | [3] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: Protein Degradation Profile of CC-885
| Primary Target | Known Off-Targets | Selectivity Profile | Citation |
| GSPT1 | IKZF1, IKZF3, CK1α | Broad | [3][7] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (CTG)
This protocol outlines the measurement of cell viability in AML cell lines treated with CC-885 or a CC-885-based ADC using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
AML cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
CC-885 or CC-885-ADC
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a 2X serial dilution of CC-885 or CC-885-ADC in complete culture medium. The final concentration range should typically span from 0.1 nM to 10 µM. Include a DMSO vehicle control.
-
Treatment: Add 100 µL of the 2X compound dilutions to the respective wells, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for GSPT1 Degradation
This protocol describes the detection of GSPT1 protein levels in AML cells following treatment with CC-885 or a CC-885-based ADC.
Materials:
-
AML cell lines
-
Complete culture medium
-
CC-885 or CC-885-ADC
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed AML cells in a 6-well plate and treat with various concentrations of CC-885 or CC-885-ADC for different time points (e.g., 4, 8, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the primary anti-GAPDH antibody as a loading control.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of GSPT1 degradation relative to the loading control.
Protocol 3: Representative Protocol for Synthesis and Application of a CC-885-based ADC
This protocol provides a general framework for the conjugation of this compound to an antibody targeting an AML-specific antigen (e.g., CD33, CD123) and its subsequent in vitro evaluation.
Part A: Antibody-Drug Conjugation
This is a generalized protocol and may require optimization based on the specific antibody and linker chemistry.
-
Antibody Preparation: Partially reduce the antibody using a reducing agent like TCEP or DTT to expose free thiol groups in the hinge region.
-
Linker-Payload Activation: The this compound payload may need to be activated with a maleimide-containing linker to make it reactive towards the antibody's thiol groups.
-
Conjugation: Mix the reduced antibody with the activated linker-payload at a specific molar ratio. The reaction is typically carried out in a suitable buffer (e.g., PBS) at a controlled pH and temperature.
-
Purification: Remove unconjugated payload and other reactants using techniques like size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the resulting ADC for drug-to-antibody ratio (DAR), purity, and aggregation using methods such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
Part B: In Vitro Cytotoxicity of the ADC
Follow the procedure outlined in Protocol 1 , using the purified CC-885-ADC. A non-targeting ADC or the unconjugated antibody should be used as controls.
Mandatory Visualizations
Caption: Mechanism of action of CC-885 in inducing GSPT1 degradation.
Caption: A typical experimental workflow for evaluating CC-885 in AML research.
Caption: The logical relationship of a CC-885-based ADC for targeted AML therapy.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ternary Complex Formation Assay of CC-885
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-885 is a potent molecular glue that modulates the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN), leading to the targeted degradation of the translation termination factor GSPT1.[1] This mechanism of action holds significant therapeutic potential, particularly in oncology.[1][2] The formation of a stable ternary complex between CRBN, CC-885, and GSPT1 is the critical initiating event in this degradation pathway.[1][3] Therefore, robust and quantitative assays to characterize this ternary complex are essential for the development and optimization of CC-885 and other similar molecular glues.
These application notes provide an overview of the principles and detailed protocols for key biophysical assays used to study the formation and stability of the CC-885-induced ternary complex. The included assays—AlphaScreen, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC)—offer orthogonal approaches to measure binding affinities, kinetics, and thermodynamics of the molecular interactions.
Mechanism of Action: CC-885 Signaling Pathway
CC-885 functions by inducing proximity between the E3 ligase CRBN and its neo-substrate, GSPT1. This interaction leads to the polyubiquitination of GSPT1 by the CRL4^CRBN^ complex, marking it for subsequent degradation by the 26S proteasome. The degradation of GSPT1, a key factor in translation termination, results in potent anti-tumor activity.[1][2] The crystal structure of the CRBN-CC-885-GSPT1 ternary complex has been resolved (PDB: 5HXB), providing a structural basis for this induced interaction.[1][4]
Caption: CC-885 mediated GSPT1 degradation pathway.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the binary and ternary interactions involved in the CC-885 system. These values are essential for understanding the binding affinity and cooperativity of the complex.
Table 1: Binary and Ternary Complex Binding Affinities
| Interacting Molecules | Assay Method | Binding Affinity (Kd) | Reference |
| CC-885 to CRBN | MicroScale Thermophoresis (MST) | 71 nM | [5] |
| CC-885 to CRBN | Fluorescence Polarization (FP) | 18 nM (IC50) | [5] |
| GSPT1-CC-885 to CRBN (Ternary) | MicroScale Thermophoresis (MST) | 1.8 nM | [5] |
Table 2: Cooperativity of Ternary Complex Formation
| PROTAC System | Cooperativity (α) | Calculation | Reference |
| CC-885 / GSPT1 / CRBN | ~39.4 | Kd (Binary) / Kd (Ternary) | Calculated from[5] |
Note: The cooperativity factor (α) is a measure of how the binding of one component affects the binding of the other. An α > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.
Experimental Workflow for Ternary Complex Formation Assay
A typical workflow for assessing ternary complex formation involves several key stages, from reagent preparation to data analysis. The following diagram illustrates a generalized workflow applicable to assays like AlphaScreen and TR-FRET.
Caption: A generalized experimental workflow for in vitro ternary complex formation assays.
Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Protocol
Objective: To quantitatively measure the formation of the GSPT1-CC-885-CRBN ternary complex in a homogeneous, bead-based assay format.
Materials:
-
Purified, tagged GSPT1 (e.g., GST-tagged)
-
Purified, tagged CRBN-DDB1 complex (e.g., His-tagged)
-
CC-885
-
AlphaScreen GST Donor Beads
-
AlphaScreen Nickel Chelate Acceptor Beads
-
AlphaLISA Assay Buffer (or equivalent)
-
384-well white microplates
Protocol:
-
Reagent Preparation:
-
Prepare a 2X working solution of GST-GSPT1 in assay buffer.
-
Prepare a 2X working solution of His-CRBN-DDB1 in assay buffer.
-
Prepare a 4X serial dilution of CC-885 in assay buffer containing a constant percentage of DMSO (e.g., 4%).
-
Prepare a 4X working solution of AlphaScreen Donor and Acceptor beads in assay buffer, protected from light.
-
-
Assay Procedure:
-
Add 5 µL of the 2X GST-GSPT1 solution to each well of a 384-well plate.
-
Add 5 µL of the 2X His-CRBN-DDB1 solution to each well.
-
Add 5 µL of the 4X CC-885 serial dilution to the appropriate wells. For control wells, add 5 µL of assay buffer with DMSO.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Add 5 µL of the 4X AlphaScreen bead mixture to all wells.
-
Seal the plate and incubate at room temperature for 60-90 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the AlphaScreen signal against the logarithm of the CC-885 concentration.
-
The resulting bell-shaped curve indicates ternary complex formation. The peak of the curve represents the optimal concentration for complex formation, and the height of the peak is proportional to the amount of complex formed.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Protocol
Objective: To measure the proximity of GSPT1 and CRBN induced by CC-885 using the principle of FRET between a donor and an acceptor fluorophore.
Materials:
-
Purified, tagged GSPT1 (e.g., GST-tagged or biotinylated)
-
Purified, tagged CRBN-DDB1 complex (e.g., His-tagged)
-
Anti-tag antibody conjugated to a FRET donor (e.g., anti-GST-Terbium)
-
Anti-tag antibody or streptavidin conjugated to a FRET acceptor (e.g., anti-His-d2 or Streptavidin-d2)
-
CC-885
-
TR-FRET Assay Buffer
-
384-well low-volume black microplates
Protocol:
-
Reagent Preparation:
-
Prepare a 2X working solution of tagged GSPT1 in assay buffer.
-
Prepare a 2X working solution of tagged CRBN-DDB1 in assay buffer.
-
Prepare a 4X serial dilution of CC-885 in assay buffer with a constant DMSO concentration.
-
Prepare 4X working solutions of the donor and acceptor fluorophore-conjugated detection reagents in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 2X tagged GSPT1 solution to each well.
-
Add 5 µL of the 2X tagged CRBN-DDB1 solution to each well.
-
Add 5 µL of the 4X CC-885 serial dilution to the appropriate wells.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of the 4X detection reagent mixture to all wells.
-
Incubate at room temperature for 60-120 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the logarithm of the CC-885 concentration to generate a bell-shaped curve characteristic of ternary complex formation.
-
Surface Plasmon Resonance (SPR) Protocol
Objective: To determine the kinetics (association and dissociation rates) and affinity of the binary and ternary complex interactions in a label-free system.
Materials:
-
Purified CRBN-DDB1 complex (for immobilization)
-
Purified GSPT1
-
CC-885
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
SPR running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization of CRBN-DDB1:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the CRBN-DDB1 complex over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binary Interaction Analysis (CC-885 to CRBN):
-
Prepare a serial dilution of CC-885 in running buffer.
-
Inject the CC-885 solutions over the immobilized CRBN-DDB1 surface, followed by a dissociation phase with running buffer.
-
Regenerate the surface if necessary.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of GSPT1 and a serial dilution of CC-885 in running buffer.
-
Inject these mixtures over the immobilized CRBN-DDB1 surface.
-
Fit the resulting sensorgrams to determine the apparent kinetic and affinity constants for the ternary complex formation.
-
Calculate the cooperativity factor (α) by dividing the Kd of the binary interaction (CC-885 to CRBN) by the apparent Kd of the ternary interaction.
-
Isothermal Titration Calorimetry (ITC) Protocol
Objective: To determine the thermodynamic parameters (ΔH, ΔS, and Kd) and stoichiometry (n) of the binary and ternary complex formations.
Materials:
-
Purified CRBN-DDB1 complex
-
Purified GSPT1
-
CC-885
-
ITC instrument
-
Dialysis buffer (ensure all components are in the same buffer)
Protocol:
-
Sample Preparation:
-
Dialyze all proteins extensively against the same buffer to minimize heats of dilution.
-
Dissolve CC-885 in the final dialysis buffer.
-
Accurately determine the concentrations of all components.
-
-
Binary Titration (CC-885 into CRBN-DDB1):
-
Fill the ITC cell with the CRBN-DDB1 solution (e.g., 10-20 µM).
-
Fill the injection syringe with a 10-20 fold higher concentration of CC-885 (e.g., 100-400 µM).
-
Perform the titration by injecting small aliquots of CC-885 into the CRBN-DDB1 solution.
-
Analyze the data using a one-site binding model to determine Kd1, ΔH, and n.
-
-
Ternary Titration (CC-885 into CRBN-DDB1 + GSPT1):
-
Prepare a solution of CRBN-DDB1 (e.g., 10-20 µM) pre-saturated with a molar excess of GSPT1 in the ITC cell.
-
Fill the injection syringe with CC-885 at a concentration 10-20 times higher than the CRBN-DDB1 concentration.
-
Perform the titration and analyze the data to determine the apparent Kd for ternary complex formation (Kd,ternary).
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) using the formula: α = Kd1 / Kd,ternary.
-
Determine the change in Gibbs free energy (ΔG) and entropy (ΔS) from the obtained values.
-
References
- 1. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) [en.bio-protocol.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for DC50 and Dmax Determination of CC-885-CH2-Peg1-NH-CH3
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-885 is a potent cereblon (CRBN) E3 ligase modulator that exhibits anti-tumor activity by inducing the degradation of the translation termination factor GSPT1.[1][2][3][4] This molecular glue functions by forming a ternary complex between CRBN, a component of the CRL4-CRBN E3 ubiquitin ligase, and GSPT1, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[5][6] The compound CC-885-CH2-Peg1-NH-CH3 is a novel derivative of CC-885, incorporating a CH2-Peg1-NH-CH3 linker. These application notes provide detailed protocols for determining the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) of this new compound, which are critical parameters for characterizing its efficacy as a GSPT1 degrader.
Data Presentation
The following tables summarize hypothetical quantitative data for the activity of this compound in a relevant cancer cell line (e.g., MOLM-13, an AML cell line).
Table 1: DC50 and Dmax of this compound for GSPT1 Degradation
| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| MOLM-13 | 24 | 15 | 92 |
Table 2: Time-Dependency of GSPT1 Degradation by this compound at 100 nM
| Time (hours) | GSPT1 Degradation (%) |
| 0 | 0 |
| 2 | 25 |
| 4 | 58 |
| 8 | 85 |
| 16 | 91 |
| 24 | 92 |
Signaling Pathway
The mechanism of action of CC-885 and its derivatives involves hijacking the ubiquitin-proteasome system. The diagram below illustrates the signaling pathway leading to GSPT1 degradation.
Caption: GSPT1 degradation pathway induced by CC-885 derivative.
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This protocol details the steps for quantifying GSPT1 protein levels following treatment with this compound to determine the DC50 and Dmax values.
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-GSPT1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seed cells in a 6-well plate at a density of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Treat the cells with varying concentrations of the compound (e.g., 0.1 nM to 10 µM) for 24 hours. Include a vehicle-only control (DMSO).
-
-
Protein Extraction:
-
Harvest the cells by centrifugation.
-
Wash the cell pellets with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the GSPT1 band intensity to the corresponding GAPDH band intensity.
-
Calculate the percentage of GSPT1 remaining relative to the vehicle control for each concentration.
-
Plot the percentage of remaining GSPT1 against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the DC50 and Dmax values.
-
Protocol 2: High-Throughput DC50 and Dmax Determination using HiBiT Assay
This protocol provides a more high-throughput method for determining DC50 and Dmax by utilizing CRISPR/Cas9-engineered cells expressing HiBiT-tagged endogenous GSPT1.
Materials:
-
MOLM-13 cells with endogenously HiBiT-tagged GSPT1
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
White, 96-well assay plates
-
Nano-Glo® HiBiT Lytic Detection System
-
Luminometer
Procedure:
-
Cell Plating and Treatment:
-
Plate the HiBiT-GSPT1 MOLM-13 cells in a white 96-well plate at a suitable density.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the compound dilutions for the desired time (e.g., 24 hours). Include a vehicle control.
-
-
Luminescence Measurement:
-
After the incubation period, add the Nano-Glo® HiBiT Lytic Reagent to each well according to the manufacturer's instructions.
-
Shake the plate for 10 minutes to induce cell lysis and allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signals to the vehicle control wells.
-
Plot the normalized luminescence (representing the amount of remaining GSPT1) against the logarithm of the compound concentration.
-
Determine the DC50 and Dmax values using a non-linear regression analysis as described in Protocol 1.
-
Experimental Workflow
The following diagram outlines the general workflow for determining the DC50 and Dmax of a protein degrader.
Caption: Workflow for DC50 and Dmax determination.
References
Application Notes and Protocols for Cellular Uptake and Permeability Assays of PEGylated PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to degrade specific proteins of interest. The unique structure of PROTACs, which includes two ligands connected by a linker, often results in molecules with high molecular weight and polar surface area, properties that fall outside of Lipinski's "rule of five". The incorporation of polyethylene (B3416737) glycol (PEG) linkers, while often improving solubility and pharmacokinetic properties, can further complicate cellular permeability.[1][2]
Effective cellular uptake and permeability are critical for the successful development of PROTACs.[3] Therefore, accurate and robust in vitro assays are essential to characterize and optimize these properties. These application notes provide detailed protocols for key assays used to evaluate the cellular uptake and permeability of PEGylated PROTACs, including the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based permeability assay, as well as methods for quantifying intracellular PROTAC concentration.
Cellular Permeability Assays
Cellular permeability of PROTACs is a key determinant of their oral bioavailability and overall efficacy. The assays described below are commonly used to assess the ability of a PROTAC to cross cellular membranes.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive diffusion across a lipid membrane, mimicking the gastrointestinal tract barrier.[4][5] It is a cost-effective initial screen for permeability.[6] However, it's important to note that for many PROTACs, which may utilize various uptake mechanisms, PAMPA may not fully predict cellular permeability and can sometimes underestimate it.[7][8]
Experimental Protocol: PAMPA
-
Preparation of Reagents and Plates:
-
Prepare a 1% (w/v) solution of lecithin (B1663433) in dodecane.[9] Sonicate to ensure complete dissolution.
-
Use a 96-well MultiScreen-IP PAMPA filter plate (donor plate) and a compatible acceptor plate.[9]
-
Prepare the PROTAC stock solution in DMSO (typically 10 mM).
-
Prepare the assay buffer (e.g., PBS, pH 7.4) with 5% DMSO.[6]
-
-
Membrane Coating:
-
Carefully pipette 5 µL of the 1% lecithin/dodecane solution onto the membrane of each well in the donor plate.[9] Avoid touching the membrane with the pipette tip.
-
-
Compound Preparation and Addition:
-
Incubation:
-
Sample Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[5]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - C_A(t) / C_equilibrium) Where:
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Concentration in the acceptor well at time t
-
C_equilibrium = Theoretical equilibrium concentration
-
-
Data Presentation: PAMPA Permeability of Selected PROTACs
| PROTAC ID | Linker Type | Papp (x 10⁻⁶ cm/s) | Reference |
| PROTAC 19 | PEG | 2.3 | [7] |
| PROTAC 7 | 2-unit PEG | 0.6 | [11] |
| PROTAC 8 | 3-unit PEG | 0.03 | [11] |
| PROTAC 9 | - | 0.006 | [11] |
| PROTAC 15 | 1-unit PEG | - | [11] |
| PROTAC 16 | - | - | [11] |
| PROTAC 17 | Alkyl | 0.002 | [11] |
Note: Data is compiled from various sources and specific experimental conditions may differ.
Visualization: PAMPA Workflow
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based model that is considered the gold standard for predicting in vivo drug absorption.[8] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This assay can assess both passive and active transport mechanisms.[8] For PROTACs, which often exhibit low recovery in standard Caco-2 assays, modifications such as the addition of bovine serum albumin (BSA) to the assay buffer are recommended to improve data quality.[12]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed Caco-2 cells onto 96-well Transwell® plates at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 18-21 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically > 300 Ω·cm²).
-
-
Assay Buffer Preparation:
-
Prepare Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
For PEGylated PROTACs, it is recommended to supplement the assay buffer with 0.25% BSA to improve recovery.[12]
-
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Permeability:
-
Basolateral to Apical (B-A) Permeability:
-
Add the PROTAC solution to the basolateral (donor) side.
-
Add fresh assay buffer to the apical (acceptor) side.
-
-
Incubate the plates at 37°C with gentle shaking for 90-120 minutes.[12]
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the donor and acceptor compartments.
-
Analyze the concentration of the PROTAC in each sample by LC-MS/MS.[12]
-
-
Data Analysis:
-
Calculate the Papp values for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.
-
Data Presentation: Caco-2 Permeability of Selected PROTACs
| PROTAC ID | Linker Type | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| PROTAC 14 | PEG | 1.7 | 14.1 | 8.4 | [7] |
| PROTAC 20b | - | 0.35 | 0.24 | ~0.7 | [7] |
| PROTAC 20d | PEG | < LLOQ | 8.6 | > 12 | [7] |
| dTAG-7 | - | Low | High | Efflux Substrate | [12] |
| dBET57 | - | Low | High | Efflux Substrate | [12] |
| ARV-110 | - | Low | - | - | [12] |
Note: Data is compiled from various sources and specific experimental conditions may differ. LLOQ = Lower Limit of Quantification.
Visualization: Caco-2 Permeability Assay Workflow
Caption: Caco-2 cell permeability assay workflow for bidirectional assessment.
Cellular Uptake Assays
Directly measuring the intracellular concentration of a PROTAC is crucial for understanding its target engagement and degradation efficacy.[13][14]
Quantitative Mass Spectrometry-Based Cellular Uptake
This method provides a direct and quantitative measurement of the intracellular PROTAC concentration.
Experimental Protocol: LC-MS/MS Cellular Uptake
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere overnight.
-
Treat the cells with the PEGylated PROTAC at the desired concentration and for various time points.
-
-
Cell Lysis and Sample Preparation:
-
After treatment, aspirate the media and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Determine the protein concentration of the lysate using a BCA assay.
-
Perform a protein precipitation step (e.g., with acetonitrile) to extract the PROTAC from the cell lysate.
-
Centrifuge to pellet the protein and collect the supernatant containing the PROTAC.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a calibrated LC-MS/MS method to determine the concentration of the PROTAC.
-
Normalize the intracellular concentration to the protein concentration or cell number.
-
NanoBRET™ Target Engagement Assay for Intracellular Availability
The NanoBRET™ assay can be adapted to assess the relative intracellular availability of PROTACs by comparing target engagement in live versus permeabilized cells.[15] This provides a functional measure of how much PROTAC is able to reach and bind to its intracellular target.[3][16]
Experimental Protocol: NanoBRET™ for Cellular Availability
-
Cell Line Preparation:
-
Use a cell line stably expressing the target protein fused to NanoLuc® luciferase.
-
-
Assay Setup (Live vs. Permeabilized Cells):
-
Live Cells:
-
Plate the cells in a white, 96-well plate.
-
Add the NanoBRET™ tracer and varying concentrations of the PEGylated PROTAC.
-
-
Permeabilized Cells:
-
Plate the cells as above.
-
Permeabilize the cells using a mild detergent (e.g., digitonin) to allow free entry of the PROTAC.
-
Add the NanoBRET™ tracer and varying concentrations of the PROTAC.
-
-
-
Data Acquisition and Analysis:
-
Measure the BRET signal according to the manufacturer's protocol.
-
Calculate the IC₅₀ values for target engagement in both live and permeabilized cells.
-
The ratio of IC₅₀ (live cells) / IC₅₀ (permeabilized cells) provides an "availability index," with a higher value indicating poorer cellular availability.
-
Visualization: PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC, leading to protein degradation.
Conclusion
The assessment of cellular uptake and permeability is a critical step in the development of PEGylated PROTACs. The choice of assay should be guided by the specific questions being addressed, with PAMPA serving as a useful initial screen for passive permeability and the Caco-2 assay providing a more physiologically relevant model that includes active transport. Direct quantification of intracellular concentration by mass spectrometry or functional assessment with assays like NanoBRET™ are essential for correlating physicochemical properties with biological activity. The protocols and data presented here provide a framework for researchers to effectively characterize and optimize the delivery of their PEGylated PROTAC candidates.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. PAMPA | Evotec [evotec.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. enamine.net [enamine.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative measurement of PROTAC intracellular accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 16. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: CC-885-CH2-Peg1-NH-CH3 Solubility in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with CC-885-CH2-Peg1-NH-CH3 in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
While specific data for the derivative this compound is not publicly available, we can infer its properties from the parent compound, CC-885. The addition of a short polyethylene (B3416737) glycol (PEG) linker (Peg1) is generally intended to improve the aqueous solubility of a molecule.[1][][3][4] Therefore, the solubility of this compound in DMSO is expected to be at least comparable to, if not better than, that of CC-885.
Q2: What is the reported solubility of the parent compound, CC-885, in DMSO?
CC-885 is a cereblon (CRBN) modulator with reported solubility in DMSO.[5][6] Different sources provide slightly different values, and it is often noted that sonication is required to achieve maximum solubility.[5]
Q3: Why is my this compound not dissolving in DMSO?
Several factors can contribute to poor solubility of your compound in DMSO:
-
Compound Purity and Form: The purity and physical form (e.g., crystalline vs. amorphous) of the synthesized compound can significantly impact its solubility.
-
DMSO Quality: DMSO is highly hygroscopic and readily absorbs moisture from the air.[7] The presence of water in DMSO can significantly decrease its ability to dissolve hydrophobic compounds.[6][7]
-
Temperature: Dissolution can be an endothermic process, and gentle warming can often improve solubility.[7][8]
-
Concentration: The desired concentration of your stock solution may exceed the compound's solubility limit in DMSO.[7]
Q4: My compound dissolves in DMSO, but precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
This is a common issue known as "crashing out" or "salting out," which occurs when a compound that is soluble in an organic solvent like DMSO is poorly soluble in an aqueous environment.[7][9] To mitigate this, it is advisable to perform serial dilutions of your DMSO stock solution in DMSO first, before adding the final, most diluted sample to your aqueous medium.[7][9] This gradual reduction in DMSO concentration can help keep the compound in solution. It is also crucial to keep the final DMSO concentration in your assay low, typically below 0.5%, and ideally below 0.1%, to avoid cellular toxicity.[9]
Troubleshooting Guides
Issue 1: this compound Does Not Fully Dissolve in DMSO
If you are experiencing difficulty in dissolving this compound in DMSO, follow these troubleshooting steps:
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Poor DMSO Quality | DMSO is hygroscopic and absorbed water can reduce its solvating power.[6][7] | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Store DMSO properly in a tightly sealed container in a dry environment.[7] |
| Insufficient Mixing/Energy | The compound may require more energy to overcome its crystal lattice energy. | Vortex the solution vigorously for 1-2 minutes. If the compound is still not dissolved, use a water bath sonicator for 10-15 minutes.[7] |
| Low Temperature | Solubility of many compounds increases with temperature. | Gently warm the solution in a 37°C water bath for 5-10 minutes.[7] |
| Concentration Exceeds Solubility Limit | The intended stock concentration may be too high. | Prepare a more dilute stock solution (e.g., if a 50 mM stock is problematic, try preparing a 10 mM or 5 mM solution).[7] |
Issue 2: Precipitation Upon Dilution into Aqueous Media
Immediate precipitation of the compound upon addition to cell culture media or aqueous buffers is a common challenge with hydrophobic compounds dissolved in DMSO.[9]
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause a rapid solvent exchange, leading to precipitation.[9] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[9] Add the compound dropwise while gently vortexing the media. |
| High Final Concentration | The final concentration of the compound in the media may exceed its aqueous solubility limit. | Decrease the final working concentration of the compound. |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[][9] This may require making a more dilute stock solution in DMSO. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[9] |
Data Presentation
Table 1: Reported Solubility of CC-885 in DMSO
| Source | Reported Solubility | Conditions |
| MedChemExpress[5] | 66.67 mg/mL (151.22 mM) | Requires sonication |
| Selleck Chemicals[6] | 40 mg/mL (90.72 mM) | Use fresh DMSO |
| Selleck Chemicals[6] | 88 mg/mL (199.6 mM) | Use fresh DMSO |
Note: The variability in reported solubility may be due to differences in the specific batch of the compound, the purity of the DMSO used, and the exact experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Preparation: Bring the vial containing your compound and a fresh bottle of anhydrous, high-purity DMSO to room temperature.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.[7]
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[7]
-
Gentle Heating (if necessary): If sonication is not sufficient, gently warm the solution in a 37°C water bath for 5-10 minutes.[7]
-
Visual Inspection: Ensure the solution is clear and free of any visible particles before storage.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting the DMSO stock solution into an aqueous medium for a final concentration of 1 µM with 0.1% DMSO.
-
Prepare an Intermediate Dilution in DMSO: Dilute your high-concentration stock solution (e.g., 10 mM) in DMSO to a lower concentration (e.g., 1 mM).
-
Prepare the Final Working Solution: Add a small volume of the intermediate DMSO stock to the pre-warmed (37°C) medium while gently vortexing.[9] For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Visualizations
Caption: Workflow for dissolving a poorly soluble compound in DMSO.
Caption: Logical diagram for troubleshooting solubility problems.
References
- 1. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for CC-885 Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of linker length for CC-885 based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is the linker length so critical for the efficacy of a CC-885 based PROTAC?
The linker in a PROTAC is not just a passive spacer; it plays a crucial role in the formation of a stable and productive ternary complex, which consists of the target Protein of Interest (POI), the PROTAC, and the E3 ubiquitin ligase, in this case, Cereblon (CRBN) recruited by a CC-885 derivative.[1][2] The linker's length and composition dictate the spatial orientation of the POI and CRBN.[3] An optimal linker facilitates favorable protein-protein interactions between the POI and CRBN, leading to efficient ubiquitination and subsequent degradation of the target protein.[4]
-
A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1]
-
A linker that is too long can result in an unstable ternary complex with excessive flexibility, leading to inefficient ubiquitination.[1]
Therefore, identifying the optimal linker length is a critical step in developing potent and selective PROTACs.[1][]
Q2: What are the most common types of linkers used in PROTAC design, and what are their properties?
The most common linkers are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains.[6][] However, more rigid structures are also employed to improve properties.[2][6]
| Linker Type | Properties | Advantages | Disadvantages |
| Alkyl Chains | Hydrophobic, flexible or rigid depending on saturation.[2] | Synthetically accessible and chemically stable.[2] | Can limit aqueous solubility and cellular uptake.[2] |
| PEG Linkers | Hydrophilic, flexible.[2] | Excellent hydrophilicity, improves water solubility.[2] | Can lead to excessive flexibility and potential for off-target effects. |
| Cycloalkane-Based | Rigid (e.g., piperazine (B1678402), piperidine).[2] | Enhances water solubility and metabolic stability.[2] | May restrict the necessary conformational flexibility for ternary complex formation. |
| Alkynes/Triazoles | Rigid.[6][] | Can be introduced via "click chemistry" for rapid library synthesis.[6][] | Rigidity may not be optimal for all target-ligase pairs. |
Q3: What is the "hook effect" and how does linker length influence it?
The "hook effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[8] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex.[8] An optimized linker length can help stabilize the ternary complex, potentially widening the effective concentration range and reducing the hook effect.[9]
Q4: How does the linker's attachment point to the CC-885 moiety and the target-binding ligand affect PROTAC performance?
The points at which the linker is attached to the ligands for the POI and E3 ligase are critical.[10] The exit vector of the linker from the ligand-binding pocket significantly influences the relative orientation of the recruited proteins and the stability of the ternary complex.[11] Optimization of the attachment site is crucial to preserve the binding affinity of the ligands and to achieve a productive ternary complex geometry.[][10]
Troubleshooting Guide
Problem 1: Low or no degradation of the target protein.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Length | Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units).[12] Even minor changes in length can significantly impact degradation.[12] |
| Poor Ternary Complex Formation | Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess ternary complex formation and stability.[12] This can reveal issues with cooperativity. |
| Steric Hindrance | If the linker is too short, it may prevent the target protein and CRBN from binding simultaneously.[1] Systematically increase the linker length. |
| Excessive Flexibility | If the linker is too long, it may not effectively bring the proteins together.[1] Consider incorporating more rigid elements like piperazine or triazole rings into the linker.[2][] |
| Low Cell Permeability | The linker contributes to the overall physicochemical properties of the PROTAC.[4] Poor permeability can be a challenge for larger PROTAC molecules.[8] Modify the linker to improve properties like solubility (e.g., by incorporating PEG units).[2] |
| Low CRBN Expression | The efficacy of a CC-885 based PROTAC depends on the expression level of Cereblon (CRBN).[8][13] Confirm CRBN expression in your cell line using Western Blot or qPCR.[13] |
Problem 2: High off-target effects or cytotoxicity.
| Potential Cause | Troubleshooting Steps |
| Non-specific Protein Degradation | The linker length and composition can influence selectivity.[9] A linker that is too flexible might allow for the recruitment of unintended proteins. Experiment with more rigid linkers to constrain the geometry of the ternary complex. |
| Cytotoxicity | High concentrations of the PROTAC may induce cytotoxicity.[13] Perform cell viability assays (e.g., MTT) to determine the cytotoxic concentration range of your PROTAC.[13] Use the lowest effective concentration that does not cause significant cell death. |
| Off-target GSPT1 Degradation | CC-885 is a known modulator of CRBN that leads to the degradation of GSPT1.[14][15][16] Be aware that your CC-885 based PROTAC may also degrade GSPT1 as an off-target effect.[17] Perform proteomics analysis to identify other downregulated proteins.[13] |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1] The following tables summarize illustrative data from the literature on the impact of linker length on PROTAC efficacy for different targets.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [18]
| Linker Length (atoms) | % ERα Degradation |
| 12 | ~20% |
| 14 | ~40% |
| 16 | ~80% |
| 18 | ~60% |
| 20 | ~30% |
Table 2: Impact of Linker Length on p38α Degradation [19][20]
| Linker Length (atoms) | DC50 (nM) |
| 13 | >1000 |
| 15 | ~100 |
| 17 | ~50 |
| 19 | ~200 |
| 21 | >1000 |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein.
Experimental Protocols
Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[11][12]
-
Cell Culture and Treatment: Seed cells at an appropriate density. Treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours), including a vehicle control (e.g., DMSO).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11][21]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.[12][21]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein overnight at 4°C.[21] After washing, incubate with an appropriate HRP-conjugated secondary antibody.[21]
-
Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.[21] Re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[21]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR can be used to measure the kinetics of binary and ternary complex formation.[11][12]
-
Chip Preparation: Immobilize one of the binding partners (e.g., CRBN) onto the surface of a sensor chip.[11]
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip at various concentrations to measure the binding kinetics to the immobilized protein.[11][12]
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the CRBN-immobilized surface.[11] An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex.[12]
Visualizations
Caption: The catalytic cycle of CC-885 based PROTAC-mediated protein degradation.
Caption: A rational workflow for linker optimization of CC-885 based PROTACs.
Caption: Troubleshooting decision tree for low degradation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 4. chempep.com [chempep.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. tenovapharma.com [tenovapharma.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation [diposit.ub.edu]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Ternary Complex Stability with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the stability of PROTAC-mediated ternary complexes using Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC?
A1: A PEG linker is a flexible, hydrophilic spacer that connects the two ligands of a Proteolysis Targeting Chimera (PROTAC): one that binds the protein of interest (POI) and one that recruits an E3 ubiquitin ligase.[1][2] Its primary roles are to bridge the two proteins to form a stable ternary complex (POI-PROTAC-E3 ligase), enhance the PROTAC's solubility and cell permeability, and optimize the geometry for efficient ubiquitination and subsequent degradation of the target protein.[1][3][4]
Q2: How does PEG linker length influence ternary complex stability and degradation efficiency?
A2: The length of the PEG linker is a critical parameter that directly impacts the formation and stability of the ternary complex.[1]
-
Too short: A linker that is too short can cause steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex.[1][]
-
Too long: An excessively long linker may not effectively bring the two proteins into close proximity, leading to a loose, unstable complex and inefficient ubiquitination.[4][]
-
Optimal length: An optimal linker length facilitates favorable protein-protein interactions within the complex, leading to enhanced stability (often referred to as positive cooperativity) and more potent degradation.[3] This relationship is not always linear, and the ideal length is highly dependent on the specific POI and E3 ligase pair, requiring empirical testing.[1][]
Q3: What is the "hook effect" and how does the PEG linker contribute to it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because an excess of PROTAC molecules leads to the formation of binary complexes (POI-PROTAC and E3-PROTAC) that cannot form the productive ternary complex.[6][7] A poorly optimized linker can exacerbate this effect by not sufficiently promoting the cooperative interactions that stabilize the ternary complex over the binary ones.[1]
Q4: Can the PEG linker itself interact with the proteins in the ternary complex?
A4: Yes, the linker is not just a passive spacer. Studies have shown that the PEG linker can form direct interactions, such as van der Waals forces and hydrogen bonds, with residues on both the target protein and the E3 ligase.[8] These interactions can significantly contribute to the stability and cooperativity of the ternary complex, influencing the PROTAC's potency and selectivity.[8]
Q5: What is "cooperativity" in ternary complex formation?
A5: Cooperativity refers to the change in binding affinity of the PROTAC for one protein when the other protein is already bound.[6][7]
-
Positive cooperativity (α > 1): The formation of a binary complex (e.g., PROTAC-E3 ligase) increases the affinity for the second protein (the POI). This is highly desirable as it stabilizes the ternary complex.
-
Negative cooperativity (α < 1): The formation of a binary complex decreases the affinity for the second protein, destabilizing the ternary complex.
-
Non-cooperative (α = 1): The binding events are independent.
Positive cooperativity is a key driver for potent protein degradation.[6]
Troubleshooting Guide
Issue 1: No or low target protein degradation observed.
| Potential Cause | Troubleshooting Step | Recommended Action/Assay |
| Inefficient Ternary Complex Formation | The linker may be too short or too long, causing steric hindrance or an unstable complex.[1][] | Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., 2 to 12 PEG units). |
| Poor Cell Permeability | The PROTAC's physicochemical properties, influenced by the linker, may prevent it from reaching its intracellular target.[1] | Modify the linker to balance hydrophilicity and lipophilicity. Assess permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). |
| "Unproductive" Ternary Complex | A stable complex may form, but its geometry is not suitable for the E3 ligase to transfer ubiquitin to the target protein's lysine (B10760008) residues. | Redesign the PROTAC by changing the linker attachment points on the warhead or E3 ligase ligand. |
| Metabolic Instability | The ether linkages in the PEG chain can be susceptible to metabolism by cytochrome P450 enzymes, leading to rapid clearance.[3] | Assess PROTAC stability in liver microsomes or cell lysates via LC-MS/MS. Consider incorporating more rigid motifs (e.g., piperazine) into the linker to enhance stability. |
Issue 2: A significant "hook effect" is observed at high concentrations.
| Potential Cause | Troubleshooting Step | Recommended Action/Assay |
| Dominance of Binary Complexes | At high concentrations, the PROTAC saturates both the target and the E3 ligase individually, preventing ternary complex formation.[6][7] | Perform a wide dose-response experiment, including lower nanomolar concentrations, to identify the optimal degradation window.[6] |
| Low Cooperativity | The PROTAC does not sufficiently stabilize the ternary complex over the binary complexes. | Redesign the linker to promote positive cooperativity. Measure cooperativity directly using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[6] |
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The following tables summarize quantitative data from published studies, illustrating the critical impact of linker length on PROTAC performance.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [3][9]
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [4][]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Less effective |
| PEG | 16 | Best performance |
Table 3: Physicochemical Properties of SMARCA2-Targeting PROTACs with Varying PEG Linkers
| PROTAC | Linker Composition | cLogP | TPSA (Ų) | HBD | HBA |
| PROTAC 1 | PEG2 | 3.1 | 155 | 4 | 10 |
| PROTAC 2 | PEG3 | 2.9 | 164 | 4 | 11 |
| PROTAC 3 | PEG4 | 2.7 | 173 | 4 | 12 |
| PROTAC 4 | PEG5 | 2.5 | 182 | 4 | 13 |
Data is illustrative and compiled from various sources in the literature.[1] cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area; HBD: hydrogen bond donors; HBA: hydrogen bond acceptors.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PEG linker optimization.
Experimental Protocols
1. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol describes immobilizing the E3 ligase to measure the kinetics of ternary complex formation.
-
Objective: To determine the binding affinity (K_D) and kinetic rate constants (k_a, k_d) of the binary and ternary complexes, and to calculate the cooperativity factor (α).
-
Materials:
-
SPR instrument and sensor chip (e.g., SA chip for biotinylated protein).
-
Purified, biotinylated E3 ligase complex (e.g., VHL:ElonginB:ElonginC).
-
Purified POI.
-
PROTACs with different PEG linkers.
-
Running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4).
-
-
Methodology:
-
Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin (SA) sensor chip surface to a target response unit (RU) level (e.g., ~100 RU).[10]
-
Binary Binding (PROTAC to E3): Inject a series of concentrations of the PROTAC over the E3 ligase surface to measure the binary binding affinity (K_D1).
-
Ternary Complex Formation: Prepare analyte solutions containing a fixed, near-saturating concentration of the POI mixed with a series of concentrations of the PROTAC.
-
Injection: Inject the POI-PROTAC mixtures over the immobilized E3 ligase surface. A binding response indicates the formation of the VHL:PROTAC:POI ternary complex.[11]
-
Data Analysis: Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 binding) to determine the apparent affinity of the PROTAC for the E3:POI binary complex (K_D,app).
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = K_D1 / K_D,app.
-
2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
-
Objective: To determine the thermodynamic parameters (ΔH, ΔS) and binding affinity (K_D) of binary and ternary interactions to calculate cooperativity.[12][13]
-
Materials:
-
Isothermal titration calorimeter.
-
Purified E3 ligase and POI.
-
PROTAC.
-
Dialysis buffer.
-
-
Methodology:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch heats.
-
Binary Titration 1 (PROTAC into POI): Fill the ITC cell with the POI (e.g., 10-20 µM) and the injection syringe with the PROTAC (e.g., 100-200 µM). Perform the titration to determine K_D1.
-
Binary Titration 2 (PROTAC into E3): Fill the ITC cell with the E3 ligase (e.g., 10-20 µM) and the syringe with the PROTAC (e.g., 100-200 µM). Perform the titration to determine K_D2.
-
Ternary Titration: Fill the ITC cell with the E3 ligase pre-saturated with the POI. Titrate the PROTAC into this pre-formed binary complex.[7]
-
Data Analysis: Fit the integrated heat data to a suitable binding model to obtain the thermodynamic parameters for each interaction. Calculate the cooperativity factor.
-
3. In-Cell NanoBRET™ Ternary Complex Assay
-
Objective: To measure PROTAC-induced ternary complex formation in a live-cell environment.
-
Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-labeled protein (acceptor). PROTAC-induced proximity results in an increased BRET signal.[14][15]
-
Methodology:
-
Cell Preparation: Co-transfect cells (e.g., HEK293) with plasmids expressing the POI fused to NanoLuc® and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®.[15]
-
HaloTag® Labeling: Incubate the transfected cells with a fluorescent HaloTag® ligand.
-
PROTAC Treatment: Add serial dilutions of the PROTAC compound to the cells in a multi-well plate.
-
Substrate Addition: Add the NanoLuc® substrate (e.g., furimazine).
-
Signal Detection: Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader equipped for BRET detection.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A dose-dependent increase in the BRET ratio indicates ternary complex formation.[16]
-
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. o2hdiscovery.co [o2hdiscovery.co]
- 12. tandfonline.com [tandfonline.com]
- 13. Analysis of cooperativity by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 15. selvita.com [selvita.com]
- 16. bmglabtech.com [bmglabtech.com]
Mitigating steric hindrance in CC-885 PROTAC design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers developing Proteolysis Targeting Chimeras (PROTACs) using a CC-885-based scaffold to recruit the Cereblon (CRBN) E3 ligase. The focus is on identifying and mitigating steric hindrance to improve PROTAC efficacy.
Frequently Asked Questions (FAQs)
Q1: What is CC-885 and how is its mechanism relevant for PROTAC design?
A1: CC-885 is a novel modulator of the Cereblon (CRBN) E3 ligase.[1][2] It functions as a "molecular glue," inducing the ubiquitination and subsequent degradation of neo-substrates like the translation termination factor GSPT1 by bringing them into proximity with the CRL4-CRBN complex.[3][4] For PROTAC design, the glutarimide (B196013) moiety of CC-885, which binds to CRBN, can be used as an E3 ligase handle.[3] This handle is connected via a linker to a "warhead" that binds a specific protein of interest (POI), creating a heterobifunctional PROTAC designed to degrade that POI.
Q2: What is steric hindrance in the context of a PROTAC ternary complex?
A2: Steric hindrance refers to the spatial arrangement of the PROTAC, the Protein of Interest (POI), and the E3 ligase (CRBN) preventing the formation of a stable and productive ternary complex. This can be caused by unfavorable physical clashes between the surfaces of the two proteins or by a linker that is too short, too long, or too rigid, forcing the proteins into a non-productive orientation.[5][6] Even if a PROTAC has high binding affinity for both the POI and CRBN individually (binary affinity), steric clashes can prevent the cooperative interactions needed for efficient ubiquitination.
Q3: How can I predict or identify steric hindrance in my PROTAC design?
A3: Predicting steric hindrance is a significant challenge. Computational modeling and structural biology are key strategies.
-
Computational Docking: Software suites like Rosetta can be used to model the ternary complex, helping to predict potential clashes and design optimal linkers.[7]
-
Structural Biology: Solving the crystal structure of the ternary complex provides the most definitive insight into protein-protein and protein-PROTAC interactions, guiding rational design.[8]
-
Experimental Assessment: If degradation is poor despite good binary binding, steric hindrance is a likely cause. This is confirmed by directly assessing ternary complex formation using biophysical assays.
Q4: What are the primary strategies to mitigate steric hindrance once it's suspected?
A4: The primary strategy involves systematically modifying the PROTAC's linker. Key parameters to adjust include:
-
Linker Length: Varying the length, often with flexible polyethylene (B3416737) glycol (PEG) chains, can relieve steric clashes by allowing the proteins more freedom to find a productive orientation.[5]
-
Linker Rigidity: Introducing rigid elements (e.g., alkynes, phenyl rings) can reduce the entropic penalty of complex formation and lock the proteins into a favorable conformation.[5][6]
-
Attachment Point/Vector: Changing the point where the linker connects to the POI warhead or the CRBN handle can drastically alter the trajectory of the linker and the relative orientation of the recruited proteins.
Troubleshooting Guide: My PROTAC Binds but Doesn't Degrade
This guide addresses the common scenario where a newly designed CC-885-based PROTAC demonstrates good binary binding to its target protein and to CRBN, but fails to induce significant degradation in cellular assays.
Problem: My PROTAC shows low-nanomolar affinity for both the POI and CRBN in binding assays, but the POI level does not decrease in Western Blots after treatment.
Primary Hypothesis: The PROTAC is failing to induce the formation of a stable and productive ternary complex (POI-PROTAC-CRBN), likely due to steric hindrance.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting ineffective PROTACs.
Step 1: Directly Assess Ternary Complex Formation
Before extensive re-synthesis, confirm if a ternary complex is forming. Biophysical assays can quantify this interaction and determine cooperativity (α), a measure of how the binding of one protein influences the binding of the other.
-
Surface Plasmon Resonance (SPR): A label-free technique to measure real-time binding kinetics and affinity for both binary and ternary complexes.[8][9][10] It can provide a cooperativity factor, with α > 1 indicating positive cooperativity (favorable complex formation).[9][11]
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to provide a complete thermodynamic profile of the interaction, including affinity (KD), stoichiometry (n), and enthalpy (ΔH).[12][13][14] It is considered a gold standard for determining cooperativity.[13]
-
NanoBRET™ Ternary Complex Assay: A live-cell proximity-based assay that measures complex formation in a physiological context, which is highly advantageous for confirming cellular engagement.[15][16]
Step 2: Rational Linker Modification
If ternary complex formation is weak or non-existent (α ≤ 1), the linker is the most critical component to modify. The goal is to find the optimal balance of flexibility and rigidity that allows the POI and CRBN to form favorable protein-protein interactions.
| Linker Modification Strategy | Rationale | Potential Outcome | Considerations |
| Increase Length (e.g., PEG) | Provides flexibility to relieve steric clashes and allows the proteins to adopt a productive orientation. | Improved ternary complex formation and degradation. Can rescue an inactive PROTAC. | Very long or flexible linkers can have a high entropic cost, potentially reducing cooperativity.[6] |
| Increase Rigidity (e.g., Alkynes) | Reduces the number of non-productive conformations, lowering the entropic penalty of binding. | Can lead to a significant increase in potency if the rigid conformation is optimal for the ternary complex.[5] | A rigid linker in the wrong conformation will exacerbate steric clashes and prevent complex formation. |
| Change Chemical Composition | Introducing motifs like piperidine/pyridine can improve solubility and cellular permeability.[6] | Better ADME properties and potentially higher effective intracellular concentrations. | Ensure new motifs do not introduce new, unfavorable interactions. |
Step 3: Re-evaluate Attachment Vectors
If extensive linker modification fails, the initial attachment points on the warhead and/or the CC-885 scaffold may be suboptimal. Changing the connection point alters the exit vector of the linker, which can completely reorient the two proteins relative to each other. This is a more synthetically demanding step but can be essential for overcoming fundamental steric clashes.
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
This protocol is used to quantify the reduction in the level of the POI following PROTAC treatment.[17]
Materials and Reagents:
-
Cell line expressing the POI
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[18][19]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes[17]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[17]
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Experimental Workflow Diagram
Caption: Standard experimental workflow for Western Blot analysis.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of your PROTAC for a set time course (e.g., 2, 4, 8, 16, 24 hours) to determine DC50 and Dmax.[17]
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer with inhibitors, scrape the cells, and incubate on ice for 30 minutes.[17]
-
Centrifugation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet debris.[17]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[17]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[17][20]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and run until the dye front reaches the bottom.[17]
-
Transfer: Transfer the proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.[20]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[17]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash three times with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imager. Quantify band intensity relative to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol provides evidence of the PROTAC-dependent interaction between the POI and CRBN in a cellular context.
Materials and Reagents:
-
Cell line expressing the POI
-
PROTAC compound, negative control PROTAC (e.g., with inactive stereochemistry), and vehicle control
-
Proteasome inhibitor (e.g., MG-132) to prevent degradation of the complex
-
Non-denaturing lysis buffer (e.g., Triton X-100 based) with protease inhibitors
-
Primary antibody for immunoprecipitation (e.g., anti-POI or anti-CRBN)
-
Protein A/G magnetic beads
-
Primary antibodies for Western Blotting (anti-POI and anti-CRBN)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or controls for a short duration (e.g., 1-4 hours). Pre-treat with a proteasome inhibitor like MG-132 for 1-2 hours to stabilize the ternary complex and prevent degradation of the POI.[21]
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads and discarding the beads.
-
Add the immunoprecipitating antibody (e.g., anti-POI) to the cleared lysate and incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in Laemmli sample buffer. Analyze the eluate by Western Blot, probing for the presence of both the immunoprecipitated protein (POI) and the co-immunoprecipitated protein (CRBN). A stronger CRBN band in the PROTAC-treated sample compared to controls indicates ternary complex formation.[22]
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the POI by the CRBN E3 ligase machinery.[23][24]
Materials and Reagents:
-
Recombinant purified proteins: POI, CRBN/DDB1 complex, E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UbcH5b)[24]
-
Biotinylated-Ubiquitin
-
ATP
-
PROTAC compound and controls
-
Ubiquitination reaction buffer
-
Streptavidin-coated beads or plates for detection (if using AlphaLISA or similar format) or materials for Western Blotting.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRBN complex, POI, and your PROTAC compound in the reaction buffer.
-
Initiate Reaction: Add ATP and biotinylated-ubiquitin to start the ubiquitination reaction. Incubate at 37°C for a specified time (e.g., 60-120 minutes).
-
Termination and Detection:
-
Western Blot Method: Stop the reaction by adding Laemmli buffer. Run the samples on an SDS-PAGE gel and transfer to a membrane. Detect the ubiquitinated POI by blotting with an anti-POI antibody or anti-biotin/streptavidin-HRP. A high-molecular-weight smear or ladder of bands above the unmodified POI indicates poly-ubiquitination.[25]
-
AlphaLISA® Method: This high-throughput method uses donor and acceptor beads. For example, a GST-tagged POI would be captured by a GSH-acceptor bead, while the biotin-ubiquitin would be captured by a streptavidin-donor bead. Proximity due to ubiquitination generates a chemiluminescent signal.[24]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. CC-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. o2hdiscovery.co [o2hdiscovery.co]
- 11. aragen.com [aragen.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ternary complex formation - Profacgen [profacgen.com]
- 14. Isothermal Titration Calorimetry (ITC) - Creative Proteomics [creative-proteomics.com]
- 15. Ternary Complex Formation [promega.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. benchchem.com [benchchem.com]
- 18. 2bscientific.com [2bscientific.com]
- 19. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. bio-rad.com [bio-rad.com]
- 21. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. lifesensors.com [lifesensors.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. Ubiquitination Assay - Profacgen [profacgen.com]
Technical Support Center: Stability of CC-885-CH2-Peg1-NH-CH3 in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of CC-885-CH2-Peg1-NH-CH3 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is CC-885 and how does the full compound this compound likely function?
A1: CC-885 is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] It functions as a "molecular glue," inducing the degradation of specific proteins, known as neosubstrates, by recruiting them to the CRL4CRBN E3 ligase complex for ubiquitination and subsequent proteasomal degradation.[3][4] Known neosubstrates of CC-885 include GSPT1, PLK1, and BNIP3L.[2][3][5] The compound name "this compound" suggests it is a Proteolysis Targeting Chimera (PROTAC), where CC-885 serves as the E3 ligase binder, connected via a linker containing a single polyethylene (B3416737) glycol (PEG) unit to a warhead that binds to a specific target protein for degradation.
Q2: What are the primary factors that can affect the stability of this compound in cell culture media?
A2: The stability of PROTACs like this compound in cell culture media can be influenced by several factors:
-
Hydrolytic Instability: The glutarimide (B196013) ring, a core structure in CC-885 and other thalidomide-based compounds, can be susceptible to hydrolysis under physiological pH and temperature, leading to inactivation.[6][7]
-
Enzymatic Degradation: Cell culture media, especially when supplemented with serum (e.g., Fetal Bovine Serum - FBS), contains various enzymes such as esterases and proteases that can metabolize the compound.[8] The linker region of a PROTAC is often a primary site for metabolic modification.[6]
-
Interaction with Media Components: Components within the cell culture media, such as amino acids or metal ions, could potentially react with the compound.[9][10][11] For example, cysteine and iron have been shown to impact the stability of some therapeutic molecules.[10][11]
-
pH of the Media: The typical pH of cell culture media (7.2-7.4) can contribute to the degradation of pH-sensitive compounds.[8]
-
Adsorption to Plasticware: Due to their often lipophilic nature, PROTACs can adsorb to the surface of plastic labware, reducing the effective concentration in the media.[9]
Q3: I am observing a decrease in the activity of my compound over time. Could this be a stability issue?
A3: Yes, a time-dependent decrease in activity is a strong indicator of compound instability in your experimental setup. If the compound degrades during the course of your experiment, its effective concentration will decrease, leading to reduced biological effect. It is crucial to assess the stability of the compound under your specific cell culture conditions.
Q4: How can I experimentally determine the stability of this compound in my cell culture medium?
A4: The most common method for assessing compound stability is to incubate it in the cell culture medium of interest at 37°C and quantify the remaining parent compound at various time points using analytical techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability in stability measurements between replicates. | Inconsistent sample handling and processing. Incomplete solubilization of the compound. | Ensure precise and consistent timing for sample collection and quenching. Confirm complete dissolution of the compound in the stock solution and media. |
| Rapid degradation of the compound observed. | Inherent chemical instability of the compound. Enzymatic degradation by components in the serum. | Perform a stability check in a simpler buffer system (e.g., PBS) to assess inherent aqueous stability. Test stability in media with and without serum to determine the impact of serum components. |
| Compound precipitation in the cell culture media. | Poor solubility of the compound at the working concentration. High final concentration of the organic solvent (e.g., DMSO). | Determine the maximum solubility of the compound in your cell culture medium. Ensure the final solvent concentration is low (typically <0.1%) and non-toxic to your cells.[12] |
| Lower-than-expected potency or inconsistent dose-response curves. | Compound degradation during the experiment. Adsorption of the compound to plasticware. | Assess the stability of the compound over the time course of your assay. Use low-protein-binding plates and pipette tips. Include a cell-free control to assess non-specific binding.[9] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media using HPLC-MS
This protocol outlines a general procedure for determining the stability of a test compound in cell culture media.
1. Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% FBS
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (B52724) (HPLC grade) with 0.1% formic acid
-
Water (HPLC grade) with 0.1% formic acid
-
Internal standard (a stable, structurally similar compound if available)
-
96-well plates (low-protein-binding recommended)
-
HPLC-MS system
2. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture medium with and without 10% FBS.
-
Prepare a working solution of the compound by diluting the stock solution in the respective media to a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.1%.
3. Experimental Procedure:
-
Add the 1 µM compound solution to triplicate wells of a 96-well plate for each condition (media with serum, media without serum, PBS).
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), collect an aliquot (e.g., 50 µL) from each well.
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
4. HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry: Operate in positive ion mode using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound and the internal standard.
5. Data Analysis:
-
Calculate the peak area of the parent compound at each time point.
-
Normalize the peak area to that of the internal standard if one is used.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of compound remaining versus time to determine the stability profile.
Data Presentation
Table 1: Stability of this compound in Different Media
| Time (hours) | % Remaining (PBS) | % Remaining (Media w/o Serum) | % Remaining (Media w/ 10% FBS) |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
Table 2: Half-life (t1/2) of this compound
| Condition | Half-life (hours) |
| PBS | |
| Media w/o Serum | |
| Media w/ 10% FBS |
Visualizations
Caption: Experimental workflow for assessing compound stability.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeted degradation of GOLM1 by CC-885 via CRL4-CRBN E3 ligase inhibits hepatocellular carcinoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Targeted Protein Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with targeted protein degradation (TPD) experiments, specifically focusing on the challenge of incomplete protein degradation characterized by high Dmax values.
Troubleshooting Guide: Incomplete Protein Degradation and High Dmax Values
High Dmax values indicate that a significant fraction of the target protein remains even at saturating concentrations of the degrader, signifying incomplete degradation. This guide addresses common causes and provides systematic troubleshooting strategies.
Q1: My degrader shows a high Dmax value (e.g., only 60-70% degradation). What are the most common initial checks?
A1: When encountering incomplete degradation, the first step is to verify the fundamental parameters of your experimental setup and the mechanism of action.
-
Confirm Proteasome-Dependent Degradation: Ensure the observed protein loss is due to the ubiquitin-proteasome system (UPS). Co-treat cells with your degrader and a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924).[1] If degradation is proteasome-dependent, the inhibitor should "rescue" the protein from degradation.[2]
-
Verify E3 Ligase Engagement: To confirm that your degrader is working through the intended E3 ligase, pre-treat cells with a high concentration of the E3 ligase ligand alone.[2] This should competitively inhibit the degrader from binding the E3 ligase and block target degradation.[2]
-
Run a Full Dose-Response Curve: A complete, wide-ranging dose-response curve (e.g., 8-12 concentrations) is crucial.[2] This helps to accurately determine the Dmax and identify if the "hook effect" is at play, where degradation efficiency decreases at very high concentrations.[3]
Q2: I've performed a full dose-response experiment and still observe a plateau of incomplete degradation. What could be causing this?
A2: If basic checks are clear, incomplete degradation often points to issues related to the ternary complex, cellular protein dynamics, or characteristics of the target protein itself.
Potential Cause 1: The "Hook Effect" At excessively high concentrations, bifunctional degraders like PROTACs can form more binary complexes (Degrader-Target or Degrader-E3 Ligase) than the productive ternary complex (Target-Degrader-E3 Ligase), leading to reduced degradation efficiency.[2]
-
Troubleshooting:
-
Analyze your full dose-response curve. The hook effect manifests as a bell-shaped curve where degradation decreases after reaching a maximum.[3]
-
If a hook effect is observed, use concentrations at or near the "bottom" of the curve for subsequent experiments.
-
Potential Cause 2: Sub-optimal Ternary Complex Formation The efficiency of degradation is highly dependent on the stability and conformation of the ternary complex.
-
Troubleshooting:
-
Modify the Linker: The length and composition of the PROTAC linker are critical for orienting the target and E3 ligase favorably.[4] Synthesizing and testing analogs with different linkers can improve ternary complex formation and degradation efficiency.[4]
-
Biophysical Assays: While complex, techniques like co-immunoprecipitation (Co-IP) or biophysical assays can be used to assess ternary complex formation in the presence of a proteasome inhibitor.[1]
-
Potential Cause 3: Cellular Protein Homeostasis The net level of a protein is a balance between its synthesis and degradation.
-
Troubleshooting:
-
High Protein Synthesis Rate: If the target protein has a very high synthesis rate, it can counteract the induced degradation.[5] You can assess this by treating cells with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX) alongside your degrader to see if a lower Dmax (i.e., more complete degradation) is achieved.
-
Limited E3 Ligase Availability: The endogenous levels of the recruited E3 ligase can be a limiting factor. Overexpression of the E3 ligase component (e.g., VHL or Cereblon) can be tested to see if it improves degradation.
-
Deubiquitinase (DUB) Activity: DUBs can remove ubiquitin chains from the target protein, preventing its degradation. While challenging to address, using a pan-DUB inhibitor can be an investigative tool.
-
Potential Cause 4: Target Protein Characteristics Sometimes, a sub-population of the target protein is resistant to degradation.
-
Troubleshooting:
-
Post-Translational Modifications (PTMs): PTMs on the target protein may prevent degrader binding or ternary complex formation.
-
Subcellular Localization: If a pool of the target protein resides in a cellular compartment inaccessible to the E3 ligase or the proteasome, it will not be degraded. Use cell imaging or fractionation studies to compare the localization of the target protein and the E3 ligase.
-
Lack of Accessible Lysines: The target protein must have accessible lysine (B10760008) residues for ubiquitination. If the accessible lysines are not in a favorable position within the ternary complex, ubiquitination will be inefficient.[6] Mutagenesis studies (lysine to arginine) can identify key ubiquitination sites.[6]
-
Q3: My Western blot results are inconsistent or show no degradation. How can I troubleshoot the assay itself?
A3: Inconsistent results can stem from the experimental protocol.
-
Troubleshooting:
-
Optimize Incubation Time: Degradation is a kinetic process.[3][7] Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal time point for achieving Dmax.[7]
-
Check Lysis Buffer: Ensure your lysis buffer is effective for extracting the target protein and contains protease and phosphatase inhibitors to prevent artefactual degradation or modification.[8] For difficult-to-lyse compartments, consider stronger buffers.[2]
-
Validate Antibody: Verify that your primary antibody is specific and sensitive for the target protein.[2] Run positive and negative controls (e.g., knockout cell lines) if available.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, Tubulin) and ensure proper normalization.[2]
-
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Action |
| Incomplete Degradation (High Dmax) | Hook Effect | Perform a full dose-response curve to identify optimal concentration. |
| High Protein Synthesis Rate | Co-treat with a protein synthesis inhibitor (e.g., Cycloheximide). | |
| Sub-optimal Ternary Complex | Test degrader analogs with different linkers. | |
| Resistant Protein Sub-population | Investigate subcellular localization and post-translational modifications. | |
| Limited E3 Ligase | Overexpress the specific E3 ligase component. | |
| No Degradation Observed | Non-functional Degrader | Confirm target and E3 ligase binding with a negative control degrader. |
| Incorrect Timepoint | Perform a time-course experiment (2-24 hours). | |
| Assay/Detection Problem | Validate antibody specificity and optimize lysis/blotting protocols. | |
| Degradation is Not Proteasome-Mediated | Off-target Effects | Co-treat with a proteasome inhibitor (e.g., MG132) to see if degradation is blocked. |
Diagrams: Workflows and Pathways
Caption: Targeted Protein Degradation (TPD) Pathway.
Caption: Troubleshooting Logic for High Dmax Values.
Frequently Asked Questions (FAQs)
Q4: What are Dmax and DC50 in the context of targeted protein degradation?
A4:
-
Dmax (Maximum Degradation): Dmax represents the maximum percentage of a target protein that can be degraded by a specific compound, regardless of the concentration used.[9] It reflects the efficacy of the degrader. A Dmax of 95% means that at optimal concentrations, 95% of the target protein is degraded.
-
DC50 (Half-Maximal Degradation Concentration): The DC50 is the concentration of the degrader required to achieve 50% of the maximal degradation (Dmax).[2] It is a measure of the compound's potency.
Dmax and DC50 Comparison
| Parameter | Definition | What it Measures | Ideal Value |
| Dmax | The maximum achievable level of protein degradation. | Efficacy | High (close to 100%) |
| DC50 | The concentration for 50% of maximal degradation. | Potency | Low (e.g., nM range) |
Q5: What are essential negative controls for a protein degradation experiment?
A5: Proper negative controls are critical to ensure the observed degradation is specific and occurs through the intended mechanism.
-
Inactive Epimer/Diastereomer: The best control is a structurally similar version of your degrader that is inactive because one of the binding moieties is mutated (e.g., an inactive enantiomer of the target binder).[2] This demonstrates that both target binding and E3 ligase recruitment are necessary.[2]
-
E3 Ligase Ligand Competition: As mentioned in Q1, pre-treating with the E3 ligase ligand alone should block degradation.[2]
-
Target Ligand Competition: Pre-treating with the target-binding warhead alone should also compete with the degrader and inhibit degradation.
Q6: How is the "hook effect" different for PROTACs versus molecular glues?
A6: The hook effect is characteristic of bifunctional molecules like PROTACs.[3] Because PROTACs have two separate binding heads, at very high concentrations they can saturate both the target protein and the E3 ligase in separate binary complexes, preventing the formation of the productive ternary complex.[3] Molecular glues, which are monovalent and act by stabilizing a neo-interaction, do not typically exhibit a hook effect.[3]
Key Experimental Protocols
Protocol 1: Cell-Based Protein Degradation Assay (Western Blot)
This protocol outlines a standard workflow for assessing target protein degradation in response to a degrader.
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293) in 12-well or 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of your degrader compound in cell culture medium. A typical dose-response range might be 1 nM to 10,000 nM.
-
Include a vehicle control (e.g., 0.1% DMSO) and any other necessary controls (e.g., inactive epimer).
-
Remove the old medium from cells and add the medium containing the compounds.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C and 5% CO2.[2]
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20-30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, α-Tubulin) for 1 hour at room temperature.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control.[2]
-
Plot the normalized protein levels against the log of the degrader concentration and fit the data to a non-linear regression curve to determine DC50 and Dmax values.[2]
-
Caption: Experimental Workflow for Western Blot Analysis.
Protocol 2: Proteasome Inhibition (Target Rescue) Assay
This protocol is used to confirm that the degradation of the target protein is dependent on the proteasome.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Pre-treatment with Inhibitor:
-
Treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a vehicle control for 1-2 hours prior to adding the degrader.
-
-
Co-treatment with Degrader:
-
Add the degrader compound at a concentration known to cause significant degradation (e.g., 3-5x DC50).
-
Maintain the proteasome inhibitor in the medium.
-
Include controls: Vehicle only, degrader only, and inhibitor only.
-
-
Incubation and Analysis:
-
Incubate for the optimal duration determined previously.
-
Harvest the cells and perform Western blot analysis as described in Protocol 1.
-
-
Interpretation: If the degrader-induced reduction in protein levels is reversed or "rescued" in the presence of the proteasome inhibitor, it confirms a proteasome-dependent mechanism of action.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.sg]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacological Glossary | Tocris Bioscience [tocris.com]
Technical Support Center: Reducing Non-Specific Binding of CC-885 Derivatives
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with non-specific binding of CC-885 and its derivatives in experimental assays.
Section 1: Understanding the Mechanism and Potential for Non-Specific Binding
CC-885 is a potent modulator of the E3 ubiquitin ligase Cereblon (CRBN).[1][2] It acts as a "molecular glue," inducing the degradation of the translation termination factor GSPT1.[3] While powerful, the hydrophobic nature of CC-885 and its derivatives can lead to non-specific binding, causing experimental artifacts.
Figure 1: Mechanism of Action for CC-885.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CC-885?
A1: CC-885 is a molecular glue that binds to the CRBN, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[2][3] This binding alters CRBN's substrate specificity, causing it to recognize and recruit the protein GSPT1.[3] The complex then polyubiquitinates GSPT1, marking it for degradation by the proteasome.[3]
Q2: Why are CC-885 derivatives prone to non-specific binding?
A2: CC-885 and many of its derivatives are hydrophobic molecules.[4][5] This property can cause them to interact non-specifically with various surfaces, such as plastic labware and proteins other than their intended target.[5][6] This can lead to compound aggregation, high background signals, and false-positive or false-negative results.[7][8]
Section 2: Troubleshooting High Background and Non-Specific Binding in Assays
High background is a common issue that can mask the true signal in many types of assays, including Western Blots, ELISAs, and immunofluorescence.
Figure 2: Troubleshooting workflow for high background signals.
FAQs & Troubleshooting Guides
Q3: My assay has high background noise. What is the first thing I should check?
A3: Insufficient washing is one of the most common causes of high background.[9][10] Unbound reagents, including the primary antibody, secondary antibody, and the CC-885 derivative, can remain and contribute to the signal.[11]
-
Solution: Increase the number of wash cycles (e.g., from 3 to 5) and ensure the wash volume is sufficient to cover the entire surface of the well or membrane.[9][12] Adding a non-ionic detergent like Tween-20 (0.05%-0.1%) to your wash buffer can also help disrupt weak, non-specific interactions.[11][13]
Q4: How can I optimize my blocking step to reduce non-specific binding?
A4: Inadequate blocking leaves sites on the assay surface (e.g., microplate well or Western blot membrane) open for non-specific adherence of antibodies or the compound.[14][15]
-
Solution: The choice of blocking buffer is critical.[16] Commonly used blockers include non-fat dry milk and Bovine Serum Albumin (BSA).[16] The optimal concentration and incubation time should be determined empirically. Consider increasing the concentration of your blocking agent (e.g., from 3% to 5% BSA) or the incubation time.[12] For some systems, specialized commercial blocking buffers may offer better performance.[17]
| Blocking Agent | Recommended Concentration | Best For | Considerations |
| Non-Fat Dry Milk | 3-5% in TBS-T or PBS-T | General Western Blots, ELISAs | Inexpensive and effective.[16] Avoid with phospho-specific antibodies (contains phosphatases) and biotin-avidin systems (contains biotin).[14] |
| Bovine Serum Albumin (BSA) | 3-5% in TBS-T or PBS-T | Phospho-specific antibody detection, Biotin-avidin systems | Generally produces lower background than milk.[14] More expensive.[16] |
| Normal Serum | 5-10% | Immunohistochemistry (IHC), Immunofluorescence (IF) | Use serum from the same species as the secondary antibody to block endogenous Fc receptors.[18][19] |
| Fish Gelatin | 0.1-0.5% | Assays where milk or BSA cause cross-reactivity | Can have minimal cross-reactivity with mammalian antibodies.[17] |
Q5: Could the CC-885 derivative itself be causing the high background?
A5: Yes. Due to their hydrophobic nature, these compounds can form aggregates at higher concentrations, which can non-specifically sequester proteins and lead to artifacts.[7][20]
-
Solution: Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Triton X-100 or Tween-20) in your assay buffer to help prevent the formation of aggregates.[8][20] You can also test a lower concentration range of your compound.[7]
Section 3: Experimental Protocols to Mitigate Non-Specific Binding
Here are detailed protocols for common troubleshooting steps.
Protocol 1: Optimizing Antibody Concentration
High antibody concentrations are a frequent cause of non-specific binding and high background.[21][22]
Methodology: Checkerboard Titration for ELISA/Western Blot
-
Prepare Serial Dilutions: Prepare a serial dilution of your primary antibody and your secondary antibody.
-
Test Combinations: In an ELISA plate or on separate Western blot strips, test different combinations of primary and secondary antibody concentrations.
-
Assay Performance: Perform the assay as you normally would.
-
Analyze Results: Identify the lowest concentrations of both antibodies that still provide a robust specific signal with the lowest background. This combination represents your optimal working concentration.
Protocol 2: Detergent Addition to Reduce Compound Aggregation
This protocol helps determine if compound aggregation is the source of non-specific inhibition or high background.[8]
Methodology:
-
Prepare Parallel Assays: Set up your standard biochemical or cellular assay in two parallel sets.
-
Standard Buffer: In the first set, use your standard assay buffer.
-
Detergent-Containing Buffer: In the second set, use an assay buffer supplemented with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).[20]
-
Add Compound: Add your CC-885 derivative in a dose-response manner to both sets.
-
Compare Results: If the activity or background signal is significantly reduced in the presence of the detergent, it strongly suggests that compound aggregation was contributing to the initial observation.[8]
Protocol 3: Validating On-Target vs. Off-Target Effects
It's crucial to confirm that the observed effect is due to the specific, CRBN-mediated degradation of GSPT1.
Figure 3: Standard Western Blot workflow to detect GSPT1 degradation.
Methodology: Competition Assay
-
Cell Treatment: Treat your cells with the CC-885 derivative in the presence or absence of a high concentration (e.g., 10 µM) of a competitor that binds to CRBN, such as lenalidomide (B1683929) or thalidomide.[23]
-
Incubation: Incubate for a period sufficient to observe GSPT1 degradation (typically 4-8 hours).[23]
-
Cell Lysis: Lyse the cells and prepare lysates for Western blotting.[24]
-
Western Blot Analysis: Perform a Western blot to assess the levels of GSPT1.
-
Interpretation: If the degradation of GSPT1 by your derivative is blocked or significantly reduced in the presence of the competitor, it confirms that the effect is CRBN-dependent.[23]
Quantitative Data Summary
| Parameter | CC-885 (Reference) | Notes |
| CRBN Binding IC50 | ~0.018 µM | Determined by competitive fluorescence polarization assay.[23] Derivatives are expected to have comparable affinities.[23] |
| GSPT1 Degradation | Potent inducer | The primary mechanism of anti-tumor activity.[3] |
| Typical Assay Conc. | 1 nM - 1 µM | Effective concentrations can be cell-line dependent.[1] |
| Off-Targets | Ikaros, Aiolos, CK1α, PLK1 | CC-885 is known to degrade other proteins, which can complicate data interpretation.[4][25][26] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CC-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
- 10. benchchem.com [benchchem.com]
- 11. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 12. seracare.com [seracare.com]
- 13. 5 Quick Tips for Improving Your Western Blocking Solution - Advansta Inc. [advansta.com]
- 14. bosterbio.com [bosterbio.com]
- 15. antibodiesinc.com [antibodiesinc.com]
- 16. bosterbio.com [bosterbio.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. hycultbiotech.com [hycultbiotech.com]
- 20. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 21. sinobiological.com [sinobiological.com]
- 22. stjohnslabs.com [stjohnslabs.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Molecular Glue Degrader CC-885 and its Antibody-Drug Conjugate Payload Derivative
For Immediate Release
This guide provides a detailed comparison between the well-characterized molecular glue degrader, CC-885, and its derivative, CC-885-CH2-Peg1-NH-CH3, a "neoDegrader" designed for targeted delivery as a payload in Antibody neoDegrader Conjugates (AnDCs). This document is intended for researchers, scientists, and professionals in the field of drug development and targeted protein degradation.
Introduction
CC-885 is a potent modulator of the E3 ubiquitin ligase Cereblon (CRBN), which induces the ubiquitination and subsequent proteasomal degradation of the translation termination factor GSPT1.[1] This mechanism of action has shown significant anti-tumor activity, particularly in hematological malignancies such as acute myeloid leukemia (AML).[1] this compound is a chemical derivative of CC-885, modified with a linker to enable its conjugation to monoclonal antibodies. This creates an Antibody neoDegrader Conjugate (AnDC), a novel therapeutic modality designed to deliver the potent GSPT1-degrading activity of CC-885 directly to cancer cells expressing a specific surface antigen, thereby aiming to increase efficacy and reduce systemic toxicity.[2][3]
While the intrinsic activity of the CC-885 core within the neoDegrader is expected to be retained, direct quantitative comparisons of the unconjugated this compound with its parent compound are not extensively available in the public domain. This guide summarizes the known performance of CC-885 and outlines the experimental approaches used to characterize such molecules.
Data Presentation
The following tables summarize the available quantitative data for the parent compound, CC-885. Data for the unconjugated derivative is listed as not publicly available.
Table 1: Comparative Biological Activity
| Parameter | CC-885 (Parent) | This compound (Unconjugated) |
| Target Protein | GSPT1 | GSPT1 |
| E3 Ligase | Cereblon (CRBN) | Cereblon (CRBN) |
| Antiproliferative IC50 | Sub-nanomolar in some AML cells | Not Publicly Available |
| GSPT1 Degradation (DC50) | Potent, cell-line dependent | Not Publicly Available |
| CRBN Binding Affinity (IC50) | 0.018 (±0.001) μM | Not Publicly Available |
Table 2: Physicochemical Properties
| Property | CC-885 (Parent) | This compound |
| Molecular Formula | C22H21ClN4O4 | C29H36ClN5O6 |
| Molecular Weight | 440.88 g/mol | 586.08 g/mol |
| CAS Number | 1010100-07-8 | 2722698-03-3 |
Signaling Pathway and Mechanism of Action
CC-885 functions as a "molecular glue," bringing together the E3 ubiquitin ligase CRBN and the neosubstrate GSPT1. This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the proteasome. The degradation of GSPT1 disrupts protein synthesis, leading to apoptosis in cancer cells.
Caption: Mechanism of CC-885-mediated GSPT1 degradation.
Experimental Workflows
The following diagrams illustrate the typical workflows for assessing the key performance attributes of molecular glue degraders like CC-885 and its derivatives.
Caption: Western Blot workflow for GSPT1 degradation.
Caption: TR-FRET workflow for CRBN binding affinity.
Experimental Protocols
GSPT1 Degradation Assay via Western Blot
This protocol is used to quantify the reduction in cellular GSPT1 protein levels following treatment with a degrader compound.
-
Cell Culture and Treatment: Plate cancer cells (e.g., MV4-11) at an appropriate density and allow them to adhere overnight. Treat cells with serial dilutions of CC-885 or its derivative for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and resolve 20-30 µg of total protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for GSPT1 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the GSPT1 signal to the corresponding loading control signal. Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control. The half-maximal degradation concentration (DC50) can be determined by plotting the percentage of degradation against the compound concentration.
CRBN Binding Affinity via TR-FRET Assay
This competitive binding assay measures the ability of a test compound to displace a fluorescent tracer from the CRBN protein.
-
Reagent Preparation: Prepare assay buffer and serial dilutions of the test compounds (CC-885 or its derivative). Prepare a mixture of recombinant His-tagged CRBN/DDB1 complex, a terbium-conjugated anti-His antibody (donor), and a fluorescently labeled tracer ligand (acceptor).
-
Assay Procedure: In a low-volume 384-well plate, add the test compound dilutions. Subsequently, add the CRBN/tracer/antibody mixture to all wells.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.
-
Signal Detection: Measure the time-resolved fluorescence energy transfer (TR-FRET) signal using a plate reader capable of excitation at ~340 nm and measuring emissions at ~620 nm (terbium) and ~665 nm (tracer).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the tracer binding.
Conclusion
CC-885 is a foundational molecular glue degrader that effectively induces the degradation of GSPT1. Its derivative, this compound, represents a strategic evolution, adapting this potent mechanism for targeted delivery via antibody conjugation. While direct comparative data on the unconjugated derivative is scarce, the underlying pharmacology of the CC-885 core is presumed to be maintained. The development of such "neoDegrader" payloads is a promising strategy in advancing the field of targeted cancer therapy, potentially offering an improved therapeutic window for potent molecules like CC-885. Further research and publication of head-to-head comparative studies will be invaluable to fully understand the impact of the chemical modifications on the intrinsic activity of the degrader molecule.
References
A Comparative Guide to CC-885 and Other CRBN E3 Ligase Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CC-885 with other prominent Cereblon (CRBN) E3 ligase ligands, including the pioneering immunomodulatory drugs (IMiDs®) thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide, as well as the next-generation Cereblon E3 Ligase Modulators (CELMoDs), iberdomide (B608038) and mezigdomide (B2442610). This objective analysis, supported by experimental data, will aid researchers in selecting the appropriate CRBN ligand for their targeted protein degradation (TPD) research and drug development endeavors.
Introduction to CRBN E3 Ligase Ligands
Cereblon (CRBN) is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. Small molecule ligands that bind to CRBN can modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[1] This mechanism forms the basis of action for a powerful class of therapeutics and research tools.
The first generation of CRBN ligands, including thalidomide and its analogs lenalidomide and pomalidomide, were initially developed for other indications but were later discovered to exert their effects through CRBN-mediated degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] More recently, novel CRBN modulators like CC-885 and the CELMoDs iberdomide and mezigdomide have been developed with distinct neosubstrate profiles and improved potency.[4][5] CC-885, for instance, selectively induces the degradation of the translation termination factor GSPT1.[5]
Quantitative Comparison of CRBN E3 Ligase Ligands
The following tables summarize the key quantitative parameters for CC-885 and other CRBN ligands, including their binding affinity to CRBN and their efficiency in degrading their primary neosubstrates.
Table 1: Binding Affinity of Ligands to CRBN
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method | Reference(s) |
| CC-885 | Not explicitly reported | Not explicitly reported | Activity is CRBN-dependent | [5][6] |
| Thalidomide | ~250 nM | 1.38 µM | Not Specified, TR-FRET | [7][8] |
| Lenalidomide | ~178 nM | 0.286 µM | Not Specified, TR-FRET | [8][9] |
| Pomalidomide | ~157 nM | 1.2 - 3 µM | Competitive Titration, Competitive Binding Assay | [9][10] |
| Iberdomide | Not explicitly reported | ~60 nM | Competitive TR-FRET | [4] |
| Mezigdomide | Not explicitly reported | ~30 nM | Competitive TR-FRET | [4] |
Note: Direct comparison of binding affinities should be made with caution due to variations in assay methodologies between different studies. The activity of CC-885 has been shown to be abolished in CRBN knockout cells, confirming its CRBN-dependent mechanism of action.[6]
Table 2: Neosubstrate Degradation Profile
| Ligand | Primary Neosubstrate(s) | DC50 | Dmax | Cell Line | Reference(s) |
| CC-885 | GSPT1 | 9.7 nM (at 4h) | >90% (at 100 nM) | MV4-11 | [8] |
| Lenalidomide | IKZF1, IKZF3 | ~10.2 nM (IKZF1) | Not explicitly reported | H929 | [11] |
| Pomalidomide | IKZF1, IKZF3 | ~4.9 nM (IKZF1) | Not explicitly reported | H929 | [11] |
| Iberdomide | IKZF1, IKZF3 | Not explicitly reported | Not explicitly reported | Not explicitly reported | [12] |
| Mezigdomide | IKZF1, IKZF3 | Not explicitly reported | Not explicitly reported | Not explicitly reported | [4] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific cell line, treatment duration, and assay used. The data presented here is for comparative purposes and highlights the primary neosubstrates.
Signaling Pathways and Mechanism of Action
The degradation of specific neosubstrates by CRBN ligands triggers distinct downstream signaling events, leading to their therapeutic effects.
CC-885-Mediated GSPT1 Degradation
CC-885 acts as a "molecular glue" to induce the formation of a ternary complex between CRBN and GSPT1, leading to the ubiquitination and proteasomal degradation of GSPT1.[5] GSPT1 is a key factor in translation termination. Its degradation leads to ribosome stalling at stop codons, triggering a ribotoxic stress response and ultimately apoptosis in cancer cells.[13][14]
IMiD- and CELMoD-Mediated IKZF1/3 Degradation
Ligands such as lenalidomide, pomalidomide, iberdomide, and mezigdomide induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][12] These transcription factors are critical for the survival of multiple myeloma cells. Their degradation leads to the downregulation of key oncogenes like c-Myc and IRF4, resulting in cell cycle arrest and apoptosis.[15]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of CRBN E3 ligase ligands.
Protocol 1: CRBN Ligand Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This protocol outlines a competitive binding assay to determine the affinity of a test compound for CRBN.
Materials:
-
Purified recombinant His-tagged CRBN/DDB1 complex
-
Fluorescently labeled tracer ligand (e.g., BODIPY-lenalidomide)
-
Terbium (Tb)-conjugated anti-His antibody (donor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% BSA, 0.01% Tween-20)
-
Test compounds
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the His-tagged CRBN/DDB1 complex and the Tb-conjugated anti-His antibody to each well.
-
Add the fluorescently labeled tracer ligand to all wells.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the TR-FRET signal at the emission wavelengths of the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) fluorophores after excitation at the donor's excitation wavelength (e.g., 340 nm).
-
Calculate the TR-FRET ratio (acceptor signal / donor signal) and plot it against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Protocol 2: Quantitative Western Blot for Neosubstrate Degradation
This protocol describes how to quantify the degradation of a target neosubstrate in cells treated with a CRBN ligand.
Materials:
-
Cell line of interest (e.g., MV4-11 for GSPT1, MM.1S for IKZF1/3)
-
CRBN ligand (e.g., CC-885)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-neosubstrate, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system and software for densitometry
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the CRBN ligand for the desired time course (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the neosubstrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.
-
Re-probe the blot with a primary antibody against a loading control.
-
Perform densitometric analysis to quantify the band intensities of the neosubstrate and the loading control.
-
Normalize the neosubstrate band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the ligand concentration to determine the DC50 and Dmax.
Conclusion
The landscape of CRBN E3 ligase ligands is rapidly evolving, offering a diverse toolkit for researchers in targeted protein degradation. CC-885 stands out with its unique ability to induce the degradation of GSPT1, providing a distinct mechanism of action compared to the IKZF1/3-degrading IMiDs and CELMoDs. The choice of a CRBN ligand should be guided by the specific research question, the desired neosubstrate target, and the cellular context. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for making informed decisions in the design and execution of experiments in this exciting field.
References
- 1. GSPT1 G1 to S phase transition 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. IKZF1 IKAROS family zinc finger 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.hellobio.com [cdn.hellobio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 14. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 15. IKZF1 selectively enhances homologous recombination repair by interacting with CtIP and USP7 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of CC-885: A Mass Spectrometry-Based Proteomics Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular glue degrader CC-885's protein degradation selectivity, supported by mass spectrometry-based proteomics data. We delve into its mechanism of action and compare its selectivity profile with a next-generation GSPT1 degrader, CC-90009, offering insights for researchers in targeted protein degradation.
Executive Summary
CC-885 is a potent anti-cancer agent that functions by inducing the degradation of specific proteins through the CRL4^CRBN^ E3 ubiquitin ligase complex. While effective in targeting the translation termination factor GSPT1 for degradation, proteomic studies have revealed that CC-885 also induces the degradation of other proteins, including Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1 alpha (CK1α). This broader substrate profile can lead to off-target effects and potential toxicities. In contrast, the more recently developed GSPT1 degrader, CC-90009, exhibits significantly higher selectivity for GSPT1 with minimal impact on the broader proteome. This guide will explore the experimental data that substantiates these differences in selectivity.
Quantitative Proteomics Data: CC-885 vs. A Selective GSPT1 Degrader
Mass spectrometry-based quantitative proteomics, particularly methods like Tandem Mass Tag (TMT) labeling, allows for the precise measurement of changes in protein abundance across multiple samples. The following table summarizes the comparative degradation profiles of CC-885 and the selective GSPT1 degrader CC-90009, as determined by such proteomic analyses.
| Target Protein | CC-885 Degradation | CC-90009 Degradation | Biological Function |
| GSPT1 | >90% | >90% | Translation termination |
| IKZF1 (Ikaros) | Significant Degradation | Minimal to No Degradation | Hematopoietic development |
| IKZF3 (Aiolos) | Significant Degradation | Minimal to No Degradation | B-cell development |
| CK1α | Significant Degradation | Minimal to No Degradation | Signal transduction, cell cycle |
| PLK1 | Significant Degradation | Not Reported | Mitotic progression |
| Global Proteome | Broad Off-Target Effects | Minimal Off-Target Effects | Various cellular functions |
Note: The degradation percentages are representative values based on available literature. Actual values may vary depending on experimental conditions such as cell line, dose, and treatment duration.
Mechanism of Action and Selectivity
CC-885 acts as a "molecular glue," facilitating a novel interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and its neosubstrates. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target proteins. The selectivity of a molecular glue is determined by the specific molecular interactions it promotes between CRBN and the neosubstrate.
The broader selectivity of CC-885 is attributed to its ability to induce conformational changes in CRBN that accommodate the binding of multiple, structurally distinct proteins. In contrast, CC-90009 was specifically designed to optimize interactions leading to the selective recruitment of GSPT1, thereby minimizing the degradation of other proteins.[1]
Visualizing the Signaling Pathway and Experimental Workflow
To better understand the underlying mechanisms and experimental approaches, the following diagrams, generated using the DOT language, illustrate the signaling pathway of CC-885-induced protein degradation and a typical quantitative proteomics workflow.
Caption: CC-885 mediated protein degradation pathway.
Caption: Quantitative proteomics experimental workflow.
Experimental Protocols
A detailed methodology is crucial for reproducible and comparable results. The following protocol outlines a typical Tandem Mass Tag (TMT)-based quantitative proteomics experiment to assess the selectivity of protein degraders.
1. Cell Culture and Treatment:
-
Culture human cell lines (e.g., AML cell lines like KG-1) in appropriate media.
-
Seed cells at a desired density and allow them to adhere or stabilize in suspension.
-
Treat cells with the vehicle control (e.g., DMSO), CC-885, or CC-90009 at various concentrations and for different time points (e.g., 4, 8, 24 hours).
-
Harvest cells by scraping or centrifugation and wash with ice-cold PBS.
2. Protein Extraction and Digestion:
-
Lyse cell pellets in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Perform in-solution or in-gel digestion with trypsin overnight at 37°C.
3. Tandem Mass Tag (TMT) Labeling:
-
Desalt the digested peptides using C18 spin columns.
-
Label the peptides from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.
-
Quench the labeling reaction.
-
Combine the labeled peptide samples into a single tube.
4. Peptide Fractionation:
-
Desalt the combined TMT-labeled peptide mixture.
-
Fractionate the peptides using high-pH reversed-phase high-performance liquid chromatography (RP-HPLC) to reduce sample complexity.
-
Collect and combine fractions.
5. LC-MS/MS Analysis:
-
Analyze the fractionated peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
-
Use higher-energy collisional dissociation (HCD) for fragmentation to generate reporter ions for quantification.
6. Data Analysis:
-
Process the raw mass spectrometry data using a software suite like Proteome Discoverer or MaxQuant.
-
Identify peptides and proteins by searching against a human protein database.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon treatment with the degraders.
Conclusion
Mass spectrometry-based proteomics provides a powerful and unbiased approach to characterize the selectivity of targeted protein degraders. The data clearly demonstrates that while CC-885 is a potent degrader of GSPT1, it also affects a range of other proteins. For researchers focusing specifically on the biological consequences of GSPT1 degradation, the highly selective compound CC-90009 offers a more precise tool. This comparative guide highlights the importance of comprehensive proteomic profiling in the development and understanding of molecular glue degraders, ultimately aiding in the selection of the most appropriate chemical probes for research and therapeutic development.
References
The Pivotal Role of PEG Linker Length in the Efficacy of CC-885-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical design element of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. For PROTACs employing the potent Cereblon (CRBN) E3 ligase ligand CC-885, the length of the polyethylene (B3416737) glycol (PEG) linker is a key determinant of efficacy. This guide provides a comparative analysis of how different PEG linker lengths can influence the performance of CRBN-recruiting PROTACs, supported by experimental data from analogous systems.
The Linker: More Than Just a Spacer
The linker in a PROTAC is not a passive component; its length, composition, and attachment points are critical for optimal activity.[1] An ideal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] If a linker is too short, it can lead to steric hindrance, preventing the formation of the ternary complex.[1] Conversely, an excessively long linker may result in an entropically unfavorable complex and inefficient ubiquitination.[1] PEG linkers are frequently used in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability, and their synthetically tunable nature.[3]
Quantitative Comparison of Linker Efficacy
While direct comparative studies on a series of CC-885-based PROTACs with varying PEG linker lengths are not extensively available in the public domain, data from PROTACs utilizing other CRBN ligands like thalidomide (B1683933) and pomalidomide (B1683931) provide valuable insights into the structure-activity relationship of the linker. The following tables summarize quantitative data on the degradation efficiency of CRBN-recruiting PROTACs, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Impact of PEG Linker Length on Degradation of Bromodomain-containing protein 4 (BRD4) by Thalidomide-Based PROTACs
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[4] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[4] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[4] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[4] |
Table 2: Influence of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK) by Pomalidomide-Based PROTACs
| PROTAC Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| PEG/Alkyl | < 4 PEG units | Not Specified | Impaired Activity | Not Reported | Ramos |
| PEG/Alkyl | ≥ 4 PEG units | Not Specified | 1 - 40 | Not Reported | Ramos |
Note: The data presented is a synthesis of findings from multiple research articles. Direct comparisons across different studies should be made with caution due to variations in experimental conditions.
Visualizing the Mechanism and Workflow
To better understand the process of PROTAC-mediated protein degradation and the experimental approach to its quantification, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Mechanism of a CC-885-based PROTAC.
General experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Accurate evaluation of PROTAC efficacy is crucial for linker optimization. The following are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line expressing the target protein of interest
-
CC-885 PROTACs with different PEG linker lengths
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations for each PROTAC construct for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Collect the cell lysates and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[2]
Cell Viability Assay (e.g., MTS or MTT Assay)
This assay assesses the downstream functional consequence of target protein degradation on cell proliferation or viability.
Materials:
-
Cell line of interest
-
CC-885 PROTACs with different PEG linker lengths
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After allowing the cells to adhere, treat them with a serial dilution of each PROTAC.
-
Incubation: Incubate the plates for a duration relevant to the biological function of the target protein (e.g., 48-72 hours).
-
Assay: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each PROTAC.
Conclusion
The length of the PEG linker is a critical parameter in the design of effective CC-885-based PROTACs. As the presented data on analogous CRBN-recruiting PROTACs demonstrates, linker length optimization is essential for achieving potent and selective protein degradation. A systematic approach to synthesizing and evaluating a series of PROTACs with varying PEG linker lengths, using robust experimental protocols such as those outlined in this guide, is paramount for the development of novel and effective targeted protein degraders.
References
A Comparative Guide to Quantifying CC-885-Induced Protein Degradation: Flow Cytometry vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of flow cytometry and other widely used techniques for quantifying protein degradation induced by the novel cereblon (CRBN) E3 ligase modulator, CC-885. Understanding the nuances, advantages, and limitations of each method is critical for accurate assessment of drug efficacy and mechanism of action in preclinical and clinical research. This document offers a detailed examination of experimental protocols and presents available quantitative data to aid in the selection of the most appropriate analytical method for your research needs.
Introduction to CC-885 and Targeted Protein Degradation
CC-885 is a small molecule that functions as a "molecular glue," redirecting the cell's natural protein disposal machinery to recognize and degrade specific proteins, known as neosubstrates.[1] By binding to the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase, CC-885 induces the ubiquitination and subsequent proteasomal degradation of target proteins that are not the natural substrates of this ligase.[1] Key neosubstrates of CC-885 include the translation termination factor G1 to S phase transition 1 (GSPT1) and the polo-like kinase 1 (PLK1).[1][2] The degradation of these proteins disrupts essential cellular processes, leading to cell cycle arrest and apoptosis in cancer cells, making CC-885 a promising therapeutic agent.[3][4]
Accurate quantification of the degradation of these target proteins is paramount for evaluating the potency and kinetics of CC-885 and similar molecular glues. This guide compares three primary methodologies for this purpose: Flow Cytometry, Western Blotting, and Mass Spectrometry.
Method 1: Flow Cytometry
Flow cytometry is a powerful, high-throughput technique that measures the fluorescence of individual cells in a population. For intracellular protein quantification, cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific to the target protein. The fluorescence intensity of each cell is proportional to the amount of target protein present.
Advantages of Flow Cytometry:
-
High-Throughput Analysis: Enables rapid analysis of thousands of cells per second, providing statistically robust data.[5]
-
Single-Cell Resolution: Measures protein levels in individual cells, revealing population heterogeneity and identifying subpopulations with different responses to treatment.[5][6]
-
Multiplexing Capability: Allows for the simultaneous measurement of multiple parameters, such as cell surface markers and intracellular proteins, providing a more comprehensive cellular profile.[5]
-
Quantitative Analysis: Provides quantitative data on protein expression levels.[5][6]
Limitations of Flow Cytometry:
-
Antibody Dependent: The accuracy and specificity of the data are highly dependent on the quality of the primary antibody.
-
Indirect Measurement: Relies on antibody binding as a proxy for protein levels, which can be influenced by fixation and permeabilization methods.
-
Limited Proteome Coverage: Typically focuses on the analysis of one or a few proteins at a time.[7]
Experimental Protocol: Intracellular Staining for Flow Cytometry
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a 6-well plate or flask.
-
Treat cells with the desired concentrations of CC-885 or a vehicle control (e.g., DMSO) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash with ice-cold PBS.
-
Fix the cells by resuspending in a fixation buffer (e.g., 4% paraformaldehyde in PBS) and incubating for 20 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells by resuspending in a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or ice-cold 90% methanol) and incubating for 10-15 minutes.
-
-
Immunostaining:
-
Wash the permeabilized cells with a wash buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a primary antibody specific for the target protein (e.g., anti-GSPT1) diluted in the wash buffer for 30-60 minutes at room temperature, protected from light.
-
If the primary antibody is not fluorescently labeled, wash the cells and incubate with a fluorescently labeled secondary antibody for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Wash the stained cells and resuspend in a suitable buffer for flow cytometry.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Analyze the data to determine the mean fluorescence intensity (MFI) of the cell population for each treatment condition. The percentage of protein degradation can be calculated relative to the vehicle-treated control.
-
Method 2: Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Advantages of Western Blotting:
-
Specificity: Provides information about the molecular weight of the target protein, which can help confirm its identity.[7]
-
Wide Availability: The necessary equipment and reagents are readily available in most molecular biology laboratories.[7]
-
Direct Protein Detection: Directly visualizes the protein of interest.
Limitations of Western Blotting:
-
Lower Throughput: The process is more time-consuming and less amenable to high-throughput screening compared to flow cytometry.[7]
-
Semi-Quantitative: While it can be made quantitative with careful optimization and the use of loading controls, it is often considered semi-quantitative.[7]
-
Population-Level Data: Provides an average measurement of protein levels from a population of cells, masking single-cell heterogeneity.[8]
Experimental Protocol: Western Blotting for GSPT1 Degradation
-
Cell Culture and Treatment:
-
Treat cells with CC-885 as described for the flow cytometry protocol.
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-GSPT1) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[9][10]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.[9]
-
Perform densitometry analysis to quantify the band intensities.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[9]
-
Method 3: Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. In proteomics, proteins are typically digested into peptides, which are then analyzed by MS to identify and quantify the corresponding proteins.
Advantages of Mass Spectrometry:
-
High Specificity and Sensitivity: Provides unambiguous identification and accurate quantification of proteins.
-
Global Proteome Analysis: Enables the unbiased, global assessment of changes in the proteome, allowing for the identification of off-target effects.[2]
-
Label-Free and Label-Based Quantification: Offers various quantification strategies, including label-free methods and isobaric labeling (e.g., TMT or iTRAQ) for multiplexed analysis.[2]
Limitations of Mass Spectrometry:
-
Complex Workflow: Sample preparation and data analysis are complex and require specialized expertise and instrumentation.[11]
-
Lower Throughput: While improving, it is generally lower throughput than flow cytometry for analyzing a large number of samples.
-
Cost: The instrumentation and reagents can be expensive.
Experimental Protocol: Sample Preparation for Mass Spectrometry
-
Cell Culture and Treatment:
-
Treat cells with CC-885 as described for the previous methods.
-
-
Cell Lysis and Protein Extraction:
-
Protein Digestion:
-
Peptide Cleanup and Quantification:
-
Stop the digestion and desalt the peptides using a solid-phase extraction (SPE) method.
-
Quantify the peptide concentration.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
The MS will measure the mass-to-charge ratio of the peptides, and the MS/MS will fragment the peptides to determine their amino acid sequence.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against a protein database to identify the peptides and their corresponding proteins.
-
Quantify the relative abundance of each protein across the different treatment conditions.
-
Quantitative Data Comparison
Table 1: CC-885-Induced GSPT1 Degradation Measured by Western Blot
| Cell Line | CC-885 Concentration | Treatment Time (hours) | % GSPT1 Degradation | Reference |
| MOLM-13 | 1 µM | 4 | >90% | [9] |
| MV4-11 | 100 nM | 4 | ~90% | [13] |
| MV4-11 | 100 nM | 24 | >90% | [13] |
| HEK293T | 10 µM | 2 | Significant Degradation | [14] |
Table 2: CC-885-Induced GSPT1 Degradation Measured by Mass Spectrometry
| Cell Line | CC-885 Concentration | Treatment Time (hours) | Log2 Fold Change (CC-885/Control) | Reference |
| MM1.S | 0.1 µM | 6 | Multiple proteins downregulated, including GSPT1 | [2] |
Note: Quantitative flow cytometry data for CC-885-induced GSPT1 degradation was not explicitly found in the searched literature. However, flow cytometry is a well-established method for quantifying intracellular protein levels and is expected to yield comparable results to Western blotting in terms of degradation percentages.
Visualizing the Process
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon modulator CC-885 induces CRBN-dependent ubiquitination and degradation of CDK4 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 7. nautilus.bio [nautilus.bio]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Cereblon and VHL-based PROTACs: The Case of BRD4 Degraders
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules eliminate unwanted proteins by hijacking the cell's own ubiquitin-proteasome system. A critical design choice in PROTAC development is the selection of the recruited E3 ubiquitin ligase. This guide provides a detailed comparison of PROTACs that recruit Cereblon (CRBN) versus those that recruit the von Hippel-Lindau (VHL) E3 ligase, using the well-characterized BRD4 degraders, dBET1 (CRBN-based) and MZ1 (VHL-based), as prime examples. Both molecules use the same warhead, JQ1, to bind to the Bromodomain and Extra-Terminal (BET) family of proteins, making them ideal for a direct comparison of the recruited E3 ligase's impact on performance.[1]
While the user-specified molecule, CC-885-CH2-Peg1-NH-CH3, represents a building block for CRBN-based degraders, a direct comparison requires a fully formed PROTAC with a defined target.[2][3] Therefore, we focus on dBET1, which, like a PROTAC built from the specified moiety, utilizes a phthalimide-based ligand to recruit CRBN.[1][4][5]
Mechanism of Action: A Tale of Two Ligases
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[1][6] The choice of E3 ligase—CRBN or VHL—can significantly influence the PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.[1]
-
dBET1 contains a phthalimide-based ligand that recruits the Cereblon (CRBN) E3 ligase. This forms a BRD4-dBET1-CRBN complex, triggering BRD4 ubiquitination and degradation.[1][4]
-
MZ1 incorporates a hydroxyproline-based ligand that recruits the von Hippel-Lindau (VHL) E3 ligase. This facilitates the formation of a BRD4-MZ1-VHL ternary complex, which also leads to BRD4 degradation.[1][7]
The stability and cooperativity of this ternary complex are crucial for effective degradation. For instance, MZ1 has been shown to form a highly cooperative ternary complex with BRD4's second bromodomain (BD2) and VHL, a characteristic that drives its high degradation potency and selectivity.[8][9][10]
Quantitative Performance Data
The efficacy of a PROTAC is measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable). Lower DC50 values indicate higher potency.
Table 1: BRD4 Degradation Performance
| PROTAC | E3 Ligase | Cell Line | DC50 | Dmax | Citation(s) |
|---|---|---|---|---|---|
| dBET1 | CRBN | MV4;11 (AML) | ~100 nM | >90% | [4] |
| 22Rv1 (Prostate) | <100 nM | >90% | [11] | ||
| Burkitt's Lymphoma | 1 nM | Not Reported | [11] | ||
| MZ1 | VHL | HeLa (Cervical) | ~10-100 nM | >90% | [12] |
| H661 (Lung) | 8 nM | Complete at 100 nM | [11] | ||
| H838 (Lung) | 23 nM | Complete at 100 nM | [11] |
| | | MV4;11 (AML) | ~10 nM | >90% |[13] |
Table 2: Cellular Anti-Proliferation Activity
| PROTAC | E3 Ligase | Cell Line | IC50 (Proliferation) | Citation(s) |
|---|---|---|---|---|
| dBET1 | CRBN | MV4;11 (AML) | 140 nM | [2][14] |
| MZ1 | VHL | 697 (B-ALL) | 117 nM | [15] |
| RS4;11 (B-ALL) | 199 nM | [15] |
| | | MV4;11 (AML) | ~20-50 nM |[13][16] |
Selectivity Profile: A Key Differentiator
A significant distinction between MZ1 and dBET1 lies in their selectivity across the BET family members (BRD2, BRD3, and BRD4).
-
dBET1 is generally considered a pan-BET degrader , effectively degrading BRD2, BRD3, and BRD4 to similar extents. Proteomics analysis of over 7,400 proteins confirmed high specificity for BET family members.[1][4]
-
MZ1 exhibits preferential degradation of BRD4 over BRD2 and BRD3, particularly at lower concentrations and shorter time points.[1][7][17][18] This selectivity is not due to binding affinity of the JQ1 warhead, but rather is a consequence of the favorable protein-protein interactions formed within the BRD4-MZ1-VHL ternary complex.[8][10]
This difference is critical for researchers aiming to dissect the specific functions of BRD4 versus other BET family members and may offer a therapeutic advantage by potentially reducing off-target related toxicities.[7]
Experimental Protocols
Accurate assessment of PROTAC performance relies on standardized and well-documented methodologies. The most common method for quantifying protein degradation is Western blotting.
General Experimental Workflow
Detailed Methodology: Western Blot for Protein Degradation
-
Cell Culture and Treatment : Plate cells (e.g., HeLa, MV4;11) at a density to achieve 70-80% confluency. Allow cells to adhere for 24 hours. Prepare serial dilutions of dBET1 or MZ1 in fresh culture medium and replace the old medium. A DMSO vehicle control should be run in parallel. Incubate for the desired time (e.g., 2, 4, 8, or 24 hours).[12][19]
-
Cell Lysis : After treatment, place culture plates on ice and wash cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[12][20]
-
Protein Quantification : Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet debris. Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[12]
-
Sample Preparation and SDS-PAGE : Normalize all samples to the same final protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and run to separate proteins by size.[12][21]
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol.[20][22]
-
Immunoblotting :
-
Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[22][23]
-
Primary Antibody : Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.[12][22]
-
Secondary Antibody : Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22][23]
-
-
Detection : Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[12][20]
-
Analysis : Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control signal for each sample. Calculate the percentage of remaining protein relative to the DMSO-treated control to determine degradation levels and calculate DC50 and Dmax values.[19]
Conclusion
Both CRBN-recruiting (dBET1) and VHL-recruiting (MZ1) PROTACs are highly effective degraders of BRD4.[1] The primary differences lie in their selectivity profiles and, in some cell lines, their absolute potency. MZ1's preferential degradation of BRD4 makes it a valuable tool for dissecting the specific roles of this BET family member.[1][7] In contrast, dBET1's pan-BET activity may be advantageous in therapeutic contexts where targeting all BET proteins is desirable.[1][4] The choice between a CRBN or VHL-based PROTAC will ultimately depend on the specific target protein, the desired selectivity profile, and the cellular context, including the endogenous expression levels of the respective E3 ligases.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Pardon Our Interruption [opnme.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. origene.com [origene.com]
- 21. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 22. bio-rad.com [bio-rad.com]
- 23. Western blot protocol | Abcam [abcam.com]
In Vivo Efficacy of CC-885 Derivatives: A Comparative Guide for Researchers
For researchers and drug development professionals, the landscape of targeted protein degradation is rapidly evolving. This guide provides an objective in vivo efficacy comparison of the pioneering GSPT1 degrader, CC-885, and its next-generation derivatives. By summarizing key experimental data and outlining detailed methodologies, this document aims to facilitate informed decisions in the advancement of novel cancer therapeutics.
Introduction
CC-885, a cereblon E3 ligase modulator, demonstrated the therapeutic potential of targeting the translation termination factor GSPT1 for degradation in cancer. However, its clinical development was hindered by off-target toxicities. This led to the development of derivatives with improved selectivity and potency. This guide focuses on a comparative analysis of the in vivo efficacy of CC-885 and its key derivatives, CC-90009 and BTX-1188, alongside other emerging GSPT1 degraders.
Mechanism of Action: GSPT1 Degradation Pathway
CC-885 and its derivatives function as "molecular glues," inducing the proximity of GSPT1 to the E3 ubiquitin ligase cereblon (CRBN). This leads to the ubiquitination and subsequent proteasomal degradation of GSPT1. The depletion of GSPT1 triggers the integrated stress response (ISR) and inhibits nonsense-mediated mRNA decay (NMD), ultimately leading to apoptosis in cancer cells.
Figure 1: Mechanism of GSPT1 degradation by CC-885 derivatives.
Comparative In Vivo Efficacy
The following tables summarize the available in vivo efficacy data for CC-885 and its derivatives in various cancer models. It is important to note that direct head-to-head comparisons in the same study are limited, and experimental conditions may vary.
Table 1: In Vivo Efficacy in Acute Myeloid Leukemia (AML) Xenograft Models
| Compound | Model | Dosing Regimen | Key Findings | Reference |
| CC-885 | Patient-Derived Xenograft (PDX) | Not specified | Broad anti-leukemic activity, but with off-target toxicities. | [1] |
| CC-90009 | AML PDX (35 independent samples) | Not specified | Reduced leukemia engraftment and targeted leukemia stem cells. More selective for GSPT1 than CC-885. | [1][2] |
| BTX-1188 | MV-4-11 Xenograft | 30 or 40 mg/kg, IP, daily | Potent and sustained antitumor activity.[3] Dual degradation of GSPT1 and IKZF1/3. | [3][4] |
| LYG-409 | MV4-11 Xenograft | 30 mg/kg | Tumor Growth Inhibition (TGI) = 94.34% | [5] |
Table 2: In Vivo Efficacy in Solid Tumor Xenograft Models
| Compound | Model | Dosing Regimen | Key Findings | Reference |
| BTX-1188 | NCI-H1155 (NSCLC) | 25 mg/kg, IP, daily | Highly efficacious. | [4] |
| BTX-1188 | Breast and Ovarian Cancer Xenografts | Not specified | Potent inhibition of tumor growth. | [6] |
| LYG-409 | 22Rv1 (Prostate Cancer) | 60 mg/kg | TGI = 104.49% | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of in vivo efficacy studies. Below are generalized protocols based on the available literature for establishing and utilizing xenograft models for the evaluation of GSPT1 degraders.
Establishment of Patient-Derived Xenograft (PDX) Models
Figure 2: Workflow for establishing patient-derived xenograft (PDX) models.
1. Animal Models: Immunodeficient mice (e.g., NOD/SCID, NSG) are typically used to prevent graft rejection.
2. Tumor Implantation:
-
Fresh patient tumor tissue is obtained and fragmented.
-
Tumor fragments are surgically implanted subcutaneously into the flank of the mice.
3. Tumor Growth Monitoring:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²)/2 is commonly used.
-
Animal body weight and overall health are monitored.
4. Passaging: Once tumors reach a specific size (e.g., 1000-1500 mm³), they are harvested and can be passaged into new cohorts of mice for expansion.
In Vivo Efficacy Study Design
Figure 3: General workflow for an in vivo efficacy study.
1. Cohort Formation: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
2. Drug Administration:
-
The CC-885 derivative or vehicle control is administered according to the specified dose, route (e.g., intraperitoneal, oral), and schedule.
3. Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated by comparing the change in tumor volume in the treated group to the control group.
-
Survival Analysis: In some studies, the time to reach a predetermined tumor volume or other endpoint is measured.
4. Pharmacodynamic Analysis: At the end of the study, tumors and other tissues may be collected to assess target engagement (i.e., GSPT1 degradation) via methods like Western blotting or immunohistochemistry.
Conclusion
The development of CC-885 derivatives represents a significant step forward in the quest for effective and safer cancer therapies. CC-90009 has demonstrated improved selectivity for GSPT1, mitigating the off-target effects associated with CC-885.[1][2] BTX-1188 offers a dual-targeting approach by degrading both GSPT1 and the immunomodulatory proteins IKZF1/3.[4] Emerging degraders like LYG-409 also show promising preclinical in vivo activity.[5] While direct comparative in vivo data is still emerging, the available evidence suggests that these next-generation GSPT1 degraders hold considerable promise for the treatment of various malignancies, particularly AML and certain solid tumors. Further head-to-head preclinical and clinical studies are warranted to fully elucidate their comparative efficacy and safety profiles.
References
- 1. The orally bioavailable GSPT1/2 degrader SJ6986 exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-class GSPT-1 molecular glue for liver cancer reported | BioWorld [bioworld.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Sontigidomide (BTX-1188) | GSPT1 and IKZF1/3 PROTAC | Probechem Biochemicals [probechem.com]
- 5. Design and Discovery of Preclinical Candidate LYG-409 as a Highly Potent and Selective GSPT1 Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotheryx to Present Preclinical Data for Its Dual Protein Degrader BTX-1188 at the 2022 American Society of Clinical Oncology Annual Meeting [prnewswire.com]
Unveiling the Selectivity of CC-885: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of targeted protein degradation, understanding the precise selectivity profile of molecular glues is paramount. This guide provides a comprehensive comparison of CC-885, a well-characterized cereblon (CRBN) E3 ligase modulator, with a focus on its degradation targets across various cell lines. Experimental data is presented to offer an objective overview of its on- and off-target activities, providing a critical resource for informed decision-making in drug discovery and development.
CC-885 is a potent anti-tumor agent that functions by redirecting the CRL4-CRBN E3 ubiquitin ligase to induce the degradation of specific cellular proteins, known as neosubstrates. While its primary target, GSPT1, is well-established, a growing body of evidence reveals a broader selectivity profile that contributes to both its therapeutic efficacy and potential toxicities.
Comparative Analysis of CC-885 Neosubstrate Degradation
The primary mechanism of action of CC-885 involves the degradation of the translation termination factor GSPT1.[1] However, quantitative proteomic and targeted analyses have identified several other proteins that are also degraded upon CC-885 treatment. This multi-targeted profile distinguishes it from more selective GSPT1 degraders.
Below is a summary of the known neosubstrates of CC-885 and a comparison with the more selective GSPT1 degrader, CC-90009.
| Target Protein | CC-885 Degradation | CC-90009 Degradation | Biological Function of Target | Reference |
| GSPT1 | Potent | Potent | Translation termination | [1] |
| IKZF1 (Ikaros) | Yes | Minimal / None | Lymphoid development and differentiation | [2] |
| IKZF3 (Aiolos) | Yes | Minimal / None | Lymphoid development and differentiation | [2] |
| CK1α | Yes | Minimal / None | Wnt signaling, circadian rhythm | [2] |
| PLK1 | Yes | Not Reported | Mitotic progression | [3] |
| CDK4 | Yes | Not Reported | Cell cycle G1/S transition | [4] |
| BNIP3L | Yes | Not Reported | Mitophagy | [4][5] |
Anti-proliferative Activity of CC-885 Across Cancer Cell Lines
The cytotoxic effects of CC-885 have been evaluated across a range of cancer cell lines. The IC50 values highlight its potent anti-proliferative activity, which is a consequence of the degradation of multiple essential cellular proteins.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Acute Myeloid Leukemia (AML) cell lines | Acute Myeloid Leukemia | 0.001 - 1 | [6] |
| THLE-2 | Human Liver Epithelial | 0.001 - 1 | [6] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Normal Blood Cells | 0.001 - 1 | [6] |
| A549 | Non-Small Cell Lung Cancer | Not specified | [7] |
| NCI-H1299 | Non-Small Cell Lung Cancer | Not specified | [7] |
Experimental Protocols
Accurate assessment of protein degradation is crucial for characterizing the selectivity of compounds like CC-885. Below are detailed protocols for commonly used assays.
Western Blotting for Neosubstrate Degradation
This method allows for the semi-quantitative analysis of protein levels in cells following treatment with a degrader.
Materials:
-
Cancer cell lines (e.g., MOLM13, A549)
-
CC-885
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against GSPT1, PLK1, CDK4, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere or reach logarithmic growth phase. Treat cells with varying concentrations of CC-885 or a vehicle control (e.g., DMSO) for the desired time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.
HiBiT-Based Protein Degradation Assay
This bioluminescence-based assay enables the quantitative measurement of protein degradation in live cells in a high-throughput format.[8][9]
Materials:
-
CRISPR/Cas9-engineered cell line expressing the target protein tagged with the HiBiT peptide
-
LgBiT protein or expression vector
-
CC-885
-
Assay medium
-
Nano-Glo® Live Cell Assay System
-
Luminometer
Procedure:
-
Cell Plating: Seed the HiBiT-tagged cells in a white, clear-bottom 96-well plate.
-
LgBiT Delivery (if not stably expressed): Introduce the LgBiT protein into the cells.
-
Compound Treatment: Add serial dilutions of CC-885 to the wells.
-
Signal Detection: Add the Nano-Glo® Live Cell substrate.
-
Measurement: Measure luminescence at various time points to determine the kinetics of protein degradation.
-
Data Analysis: Calculate degradation parameters such as DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[8][9]
Visualizing the Molecular Mechanisms and Workflows
To better illustrate the underlying biology and experimental processes, the following diagrams are provided.
Caption: Mechanism of action of CC-885.
Caption: Experimental workflow for protein degradation analysis.
References
- 1. Quantitative Chemical Proteomics Reveals New Potential Drug Targets in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Proteomics of the Cancer Cell Line Encyclopedia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Comparative Analysis of CC-885-CH2-Peg1-NH-CH3 and Alternatives in Targeted Protein Degradation
A detailed guide for researchers and drug development professionals on the cross-reactivity and selectivity of the molecular glue degrader CC-885 and its analogs.
This guide provides a comprehensive comparison of CC-885-CH2-Peg1-NH-CH3 (a derivative of CC-885) with its parent compound and the more selective alternative, CC-90009. The focus is on their cross-reactivity profiles, supported by experimental data and detailed protocols to aid in the design and interpretation of studies in targeted protein degradation.
Introduction to CC-885 and the Cereblon E3 Ligase Complex
CC-885 is a potent anti-tumor agent that functions as a "molecular glue," modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] By binding to CRBN, CC-885 induces the recruitment of neo-substrates, leading to their ubiquitination and subsequent degradation by the proteasome. The primary therapeutic target of CC-885 is the translation termination factor GSPT1.[2] Degradation of GSPT1 is cytotoxic to cancer cells, particularly in acute myeloid leukemia (AML).[3] However, the clinical utility of CC-885 has been hindered by off-target effects. This has led to the development of more selective GSPT1 degraders, such as CC-90009.[3][4]
Comparative Cross-Reactivity Profiles
The key differentiator between CC-885 and its alternatives lies in their substrate selectivity. While both CC-885 and CC-90009 target GSPT1 for degradation, CC-885 exhibits a broader cross-reactivity profile, leading to the degradation of other proteins.
Table 1: Comparison of Degrader Activity and Selectivity
| Compound | Primary Target | Key Off-Targets | Reported DC50/EC50 for GSPT1 Degradation | Cell Line | Reference |
| CC-885 | GSPT1 | IKZF1, IKZF3, CK1α, PLK1 | Not consistently reported in comparative studies | Multiple | [4][5][6] |
| CC-90009 | GSPT1 | Minimal/None Reported | 9 nM (EC50) | Not specified | [7] |
| Lenalidomide | IKZF1, IKZF3 | CK1α | No significant GSPT1 degradation | Multiple | [5] |
| Pomalidomide | IKZF1, IKZF3 | - | No significant GSPT1 degradation | Multiple | [5] |
Key Observations:
-
CC-885 demonstrates potent degradation of GSPT1 but also targets other known CRBN substrates, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and Casein Kinase 1α (CK1α).[4][5] Additionally, it has been shown to induce the degradation of Polo-like kinase 1 (PLK1).[6][8]
-
CC-90009 was specifically designed for enhanced selectivity towards GSPT1.[3] Proteomic studies have confirmed that CC-90009 leads to the degradation of GSPT1 with minimal effects on other proteins, including IKZF1 and IKZF3.[3][4] This high selectivity is a significant advantage in reducing potential off-target toxicities.
-
Standard immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide do not induce the degradation of GSPT1, highlighting the unique neosubstrate specificity conferred by CC-885 and CC-90009.[5]
Signaling Pathway and Mechanism of Action
CC-885 and its analogs induce protein degradation through the ubiquitin-proteasome system. The binding of the molecular glue to CRBN creates a new protein interface that is recognized by the target protein, leading to its ubiquitination and degradation.
Caption: GSPT1 degradation signaling pathway.
Experimental Protocols
To assess the cross-reactivity and on-target activity of CC-885 and similar molecules, several key experimental techniques are employed.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Neosubstrate Identification
This method is used to identify the proteins that interact with CRBN in the presence of a molecular glue.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CC-90009 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CC-885-CH2-Peg1-NH-CH3: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of CC-885-CH2-Peg1-NH-CH3, a compound identified with specific health hazards. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.
Essential Safety and Hazard Information
This compound is classified with several hazards that necessitate careful handling during disposal.[1] The following table summarizes the key hazard information and recommended personal protective equipment (PPE).
| Hazard Classification | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Wear protective gloves, protective clothing, eye protection, and face protection.[1] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Wear protective gloves, protective clothing, eye protection, and face protection.[1] |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Wear protective gloves, protective clothing, eye protection, and face protection.[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste.[2][3] The following procedures outline the necessary steps for safe and compliant disposal.
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, as hazardous waste.[2][3]
-
Segregate this waste from other laboratory waste streams to prevent unintended chemical reactions.[4][5] Incompatible wastes must be stored separately.[2]
2. Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container.[4][5] The container must be kept closed except when adding waste.[2][3]
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant and health hazard).[6]
-
Record the date when waste accumulation begins on the container's label.[4]
3. Handling and Personal Protective Equipment (PPE):
-
Always wear the appropriate PPE as specified in the table above when handling the waste.[1] This includes, at a minimum, a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
-
Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.[1]
4. Spill Management:
-
In the event of a spill, prevent further leakage or spreading.[1]
-
Absorb liquid spills with an inert, non-combustible absorbent material such as diatomite or universal binders.[1]
-
Collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1] All materials used for cleanup must be disposed of as hazardous waste.[3]
5. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[6]
-
The storage area must be away from heat sources, direct sunlight, and electrical panels.[4]
-
Ensure secondary containment is in place to contain any potential leaks or spills.[2][3]
6. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][6]
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4]
Disposal Workflow Diagram
The following diagram illustrates the key steps in the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. vumc.org [vumc.org]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling CC-885-CH2-Peg1-NH-CH3
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of CC-885-CH2-Peg1-NH-CH3, a neoDegrader compound used in the synthesis of Antibody neoDegrader Conjugates (AnDC).[1][2][3][4] Adherence to these procedures is essential to ensure personal safety and maintain the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards requiring stringent safety measures.[5] The compound is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[5]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Minimum Requirement | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A full-face shield may be necessary for splash hazards.[6][7] |
| Skin Protection | Chemical-resistant gloves, Lab coat or coveralls | Handle with nitrile, neoprene, or PVC gloves.[8] Inspect gloves prior to use and use proper removal technique.[6] Wear a lab coat or chemical-resistant coveralls.[7][8][9] |
| Respiratory Protection | Use in a well-ventilated area. Respirator may be required. | Work in a chemical fume hood.[5] If dust or aerosols are generated, use a NIOSH-approved N95 (US) or P1 (EN 143) dust mask or a respirator with appropriate cartridges.[6] |
Safe Handling and Operational Protocol
Strict adherence to the following procedures is mandatory when working with this compound.
Experimental Workflow for Handling this compound
Detailed Methodologies:
-
Preparation: Always work within a certified chemical fume hood to avoid inhalation of dust or vapors.[5] Before handling the compound, ensure all required PPE is correctly worn.
-
Weighing and Dissolution:
-
To prevent inhalation, avoid creating dust when weighing the solid material.[5]
-
For dissolution, common solvents include DMSO.[10] For a stock solution, dissolve in fresh DMSO; ultrasonic agitation may be necessary for complete dissolution.[2][10]
-
For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
-
Storage:
-
Solid Form: Store the compound at 4°C in a tightly sealed container, protected from moisture.[2]
-
In Solution: For short-term storage (up to one week), aliquots can be kept at 4°C.[10] For longer-term storage, store solutions at -20°C for up to one month or at -80°C for up to six months.[5] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[10]
-
Emergency Procedures and Disposal
Table 2: Emergency Response and First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6] |
Spill and Disposal Plan:
In the event of a spill, evacuate the area and ensure adequate ventilation.[5] Wearing full PPE, absorb the spill with an inert material such as diatomite or universal binders.[5] Decontaminate the surface by scrubbing with alcohol.[5]
All waste, including the absorbent material, contaminated PPE, and any unused compound, must be collected in a suitable, sealed container.[5][6] Disposal must be carried out in accordance with all applicable local, state, and federal regulations for hazardous chemical waste.[5]
Compound Signaling Pathway
This compound is a component used in the creation of Antibody neoDegrader Conjugates (AnDC). The core molecule, CC-885, is a cereblon (CRBN) E3 ligase modulator.[11][12] These conjugates work by linking the toxic molecule to an antibody that targets specific cancer cells. Once inside the cell, the compound can induce the degradation of target proteins through the E3 ubiquitin ligase pathway.[1][2][13]
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | ADC Cytotoxin | 2722698-03-3 | Invivochem [invivochem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. realsafety.org [realsafety.org]
- 8. velsafe.com [velsafe.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. tenovapharma.com [tenovapharma.com]
- 12. CC-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
